Mefenamic Acid-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
244.30 g/mol |
IUPAC Name |
2-[2-methyl-3-(trideuteriomethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i1D3 |
InChI Key |
HYYBABOKPJLUIN-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Mefenamic Acid-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mefenamic Acid-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid. This document outlines its core physicochemical properties, analytical methodologies, and its application in research and development.
Core Physicochemical Data
This compound serves as a stable isotope-labeled internal standard for the quantitative analysis of Mefenamic Acid in various biological matrices. Its key identifiers and properties are summarized below.
| Parameter | Value | References |
| CAS Number | 1189707-81-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₅H₁₂D₃NO₂ | [1][4][5][6][7] |
| Molecular Weight | 244.30 g/mol | [1][2][4][5] |
| Alternate Names | 2-[(2,3-Dimethylphenyl)amino]-benzoic Acid-d3, Mefacit-d3, Mephenamic Acid-d3 | [2] |
| Purity | ≥98% | [2] |
Experimental Protocols
This section details a standard protocol for the quantification of mefenamic acid in plasma samples using this compound as an internal standard (IS).
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing this compound (concentration of 50 ng/mL).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Mefenamic Acid: m/z 240.1 → 196.1
-
This compound (IS): m/z 243.1 → 199.1
-
-
Data Analysis: The concentration of mefenamic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for quantitative analysis and the metabolic pathway of mefenamic acid.
Caption: Workflow for LC-MS/MS quantification of mefenamic acid.
Caption: Primary metabolic pathway of mefenamic acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS#:1189707-81-0 | Chemsrc [chemsrc.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound (major) | LGC Standards [lgcstandards.com]
- 7. This compound | Axios Research [axios-research.com]
Mefenamic Acid-d3 in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic Acid-d3 is the deuterated analog of Mefenamic Acid, a nonsteroidal anti-inflammatory drug (NSAID). In the realm of scientific research, particularly in drug metabolism and pharmacokinetics (DMPK), this compound serves as an invaluable tool. Its primary application lies in its use as a stable isotope-labeled internal standard for the quantitative analysis of mefenamic acid in biological matrices. The incorporation of deuterium atoms results in a molecule that is chemically identical to the parent drug but has a higher molecular weight. This mass difference allows for its distinct detection by mass spectrometry, making it an ideal internal standard to ensure the accuracy and precision of analytical methods. This technical guide provides an in-depth overview of the applications of this compound in research, complete with experimental protocols, quantitative data, and visual workflows.
Core Applications in Research
The principal use of this compound in a research setting is as an internal standard (IS) in bioanalytical methods, most commonly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a known concentration of the deuterated standard to unknown samples allows for the accurate quantification of the non-deuterated (endogenous) mefenamic acid. This is because the deuterated standard behaves almost identically to the analyte during sample preparation (e.g., extraction) and chromatographic separation, thus compensating for any variability in these steps.
Beyond its role as an internal standard, this compound can also be utilized in:
-
Pharmacokinetic (PK) studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of mefenamic acid in vivo.
-
Metabolic profiling: To help identify and quantify metabolites of mefenamic acid.
-
Analytical method development and validation: As a reference compound to establish the performance characteristics of a new analytical method.
Quantitative Data Summary
The following tables summarize the quantitative data from a validated high-throughput LC-MS/MS method for the determination of mefenamic acid in rat plasma using Mefenamic Acid-d4 as an internal standard[1].
Table 1: Linearity and Sensitivity of the LC-MS/MS Method [1]
| Parameter | Value |
| Linearity Range | 20.659 to 20067.772 ng/mL |
| Correlation Coefficient (r²) | > 0.9995 |
| Lower Limit of Quantification (LLoQ) | 20.659 ng/mL |
| LLoQ Accuracy (% Nominal) | 95.2% |
| LLoQ Precision (% CV) | 3.5% |
Table 2: Accuracy and Precision of the LC-MS/MS Method [1]
| Quality Control Sample | Concentration (ng/mL) | Intra-batch Accuracy (% Nominal) | Intra-batch Precision (% CV) | Inter-batch Accuracy (% Nominal) | Inter-batch Precision (% CV) |
| LLoQ QC | 413.180 | 95.2 | 3.5 | 96.1 | 4.2 |
| LQC | 1220.760 | 98.5 | 2.8 | 97.9 | 3.6 |
| MQC-I | 34779.500 | 101.2 | 1.9 | 100.5 | 2.5 |
| MQC-II | 194765.200 | 99.8 | 2.1 | 100.1 | 2.8 |
| HQC | 295625.750 | 100.7 | 1.5 | 101.0 | 2.0 |
Experimental Protocols
Bioanalytical Method for Mefenamic Acid in Rat Plasma using LC-MS/MS
This section provides a detailed methodology for the quantification of mefenamic acid in rat plasma using Mefenamic Acid-d4 as an internal standard, based on a validated high-throughput method[1].
4.1.1. Materials and Reagents
-
Mefenamic Acid reference standard
-
Mefenamic Acid-d4 (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Rat plasma (blank)
4.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1000 µg/mL): Prepare stock solutions of mefenamic acid and Mefenamic Acid-d4 in methanol.
-
Working Solutions: Dilute the stock solutions in 50% methanol to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (1000 ng/mL): Prepare a daily working solution of Mefenamic Acid-d4.
4.1.3. Sample Preparation (Protein Precipitation)
-
Spike 100 µL of blank rat plasma with the appropriate working solutions of mefenamic acid to prepare calibration standards and QC samples.
-
Add the internal standard working solution to each sample.
-
Transfer the mixture to a 96-well plate containing 0.1% formic acid in acetonitrile.
-
Vortex the plate to precipitate plasma proteins.
-
Collect the filtrate under a vacuum.
-
Evaporate the filtrate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4.1.4. LC-MS/MS Instrumentation and Conditions [1]
-
Liquid Chromatography System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer.
-
Column: BDS Hypersil C8 (100 x 4.6 mm, 3 µm particle size).
-
Mobile Phase: Isocratic mixture of 2 mM ammonium formate (with 0.1% formic acid) and acetonitrile (30:70 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40.0 ± 2.0°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Positive ionization.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizations
Mefenamic Acid Metabolic Pathway
Caption: Metabolic pathway of Mefenamic Acid.
Experimental Workflow for Bioanalytical Method
Caption: Bioanalytical workflow for Mefenamic Acid quantification.
Conclusion
This compound is an essential tool for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalysis. Its use as a stable isotope-labeled internal standard significantly enhances the reliability and accuracy of quantitative methods for mefenamic acid. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical assays. The visualized metabolic pathway and experimental workflow offer a clear and concise understanding of the processes involved in mefenamic acid research. As analytical techniques continue to advance, the role of deuterated standards like this compound will remain critical in generating high-quality data for drug development and scientific discovery.
References
Mefenamic Acid-d3: A Technical Guide to the Certificate of Analysis
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Mefenamic Acid-d3 is a critical document. It provides assurance of the identity, purity, and quality of the material, which is essential for the accuracy and reliability of analytical data in preclinical and clinical studies. This in-depth guide explains the key components of a typical this compound CoA, including data presentation, detailed experimental protocols, and workflow visualizations.
Data Presentation: Summary of a Typical Certificate of Analysis
The quantitative data from a this compound CoA is summarized below. These tables provide a clear and structured overview of the product's specifications and the results of the quality control tests.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| Catalog Number | Varies by supplier |
| CAS Number | 1189707-81-0[1] |
| Molecular Formula | C₁₅H₁₂D₃NO₂[2] |
| Molecular Weight | 244.30 g/mol [1] |
| Appearance | White to off-white solid[3] |
| Solubility | Soluble in DMSO, Methanol |
Table 2: Quality Control Data
| Test | Method | Specification | Result |
| Identity | |||
| ¹H NMR | Nuclear Magnetic Resonance | Conforms to structure | Conforms |
| MS (ESI-) | Mass Spectrometry | Conforms to structure | Conforms |
| Purity | |||
| HPLC | High-Performance Liquid Chromatography | ≥ 98% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation | 99.7% |
| Physical Properties | |||
| Melting Point | Melting Point Apparatus | ~230-231 °C | 230.5 °C |
| Residual Solvents | |||
| GC-HS | Gas Chromatography - Headspace | Meets USP <467> requirements | Complies |
Experimental Protocols
Detailed methodologies for the key experiments cited in the CoA are provided below. These protocols offer insight into how the quality of this compound is assessed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Purpose: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[4]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components like ammonium acetate)[5]
Procedure:
-
Mobile Phase Preparation: A typical mobile phase is a mixture of acetonitrile and water (with a small amount of formic acid, e.g., 0.1%, to improve peak shape), in an isocratic or gradient elution. For example, a mobile phase of acetonitrile and 0.1% formic acid in water (50:50, v/v) can be used.[6][7]
-
Standard and Sample Preparation:
-
A standard solution of this compound is prepared by dissolving an accurately weighed amount in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
The sample solution is prepared similarly.
-
-
Chromatographic Conditions:
-
Analysis: The standard and sample solutions are injected into the HPLC system. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Purpose: To confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by LC.
-
Ionization: Electrospray ionization in negative mode (ESI-) is commonly used for Mefenamic Acid.[5]
-
Mass Analysis:
-
For identity confirmation, the mass spectrum is examined for the presence of the deprotonated molecule [M-H]⁻ at m/z 243.3.
-
For isotopic purity, the relative intensities of the ions corresponding to the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms are measured. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all isotopic species.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
Purpose: To confirm the chemical structure of this compound and to verify the position of deuterium labeling.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation: A small amount of the this compound is dissolved in the deuterated solvent.
-
Data Acquisition: The ¹H NMR spectrum is acquired.
-
Analysis: The spectrum is analyzed for the characteristic chemical shifts and coupling patterns of the protons in the Mefenamic Acid molecule. The absence or significant reduction of the signal corresponding to the deuterated position confirms the labeling. For this compound, where the methyl group is deuterated, the singlet corresponding to these protons will be absent.[8]
Visualizations
The following diagrams illustrate the logical workflow of the Certificate of Analysis and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Axios Research [axios-research.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography method for determination of mefenamic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Synthesis and Isotopic Purity of Mefenamic Acid-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of Mefenamic Acid-d3. This deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid is a valuable tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for quantitative analysis.
Synthetic Pathway
The most common and efficient method for the synthesis of this compound involves a copper-catalyzed Ullmann condensation reaction. This reaction couples a deuterated aromatic amine, 2,3-dimethylaniline-d3, with an activated benzoic acid derivative, typically 2-chlorobenzoic acid. The introduction of the three deuterium atoms is achieved by utilizing 2,3-dimethylaniline in which one of the methyl groups is perdeuterated (-CD3).
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This section details a representative experimental protocol for the synthesis of this compound via an Ullmann condensation reaction.
Materials:
-
2-Chlorobenzoic acid
-
2,3-Dimethylaniline-d3 (isotopic purity ≥ 98%)
-
Potassium carbonate (K2CO3), anhydrous
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na2SO4), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), 2,3-dimethylaniline-d3 (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-chlorobenzoic acid).
-
Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Isotopic Purity Assessment
The isotopic purity of the synthesized this compound is crucial for its application as an internal standard. The primary analytical techniques for this determination are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified.
Data Presentation:
The following table summarizes the expected mass spectral data for this compound, assuming a high level of isotopic enrichment.
| Isotopologue | Chemical Formula | Exact Mass (m/z) | Relative Abundance (%) |
| d0 (unlabeled) | C15H15NO2 | 241.1103 | < 1.0 |
| d1 | C15H14DNO2 | 242.1166 | < 1.0 |
| d2 | C15H13D2NO2 | 243.1228 | < 2.0 |
| d3 (target) | C15H12D3NO2 | 244.1291 | > 95.0 |
Experimental Protocol: LC-MS Analysis
-
Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode is employed. The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting compound.
-
Data Analysis: The isotopic distribution is determined by integrating the peak areas of the different isotopologue clusters in the mass spectrum. The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ²H NMR spectroscopy can be utilized to confirm the position and extent of deuteration.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the deuterated methyl group will be absent or significantly reduced in intensity compared to the non-deuterated methyl group and the aromatic protons.
-
²H NMR: The ²H NMR spectrum will show a signal corresponding to the deuterium atoms in the -CD3 group, confirming their presence.
Data Presentation:
The following table outlines the expected ¹H NMR chemical shifts for Mefenamic Acid. The absence or significant reduction of the signal at ~2.1 ppm in this compound would confirm deuteration at one of the methyl positions.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.6 - 7.9 | m |
| NH | ~9.5 | s (broad) |
| CH3 | ~2.3 | s |
| CH3 (or CD3) | ~2.1 | s (or absent) |
Mechanism of Action: COX Inhibition
Mefenamic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
The signaling pathway can be represented as follows:
Caption: Mefenamic Acid's inhibition of the COX pathway.
By blocking the action of COX-1 and COX-2, Mefenamic acid reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation and pain. The deuteration in this compound does not alter this fundamental mechanism of action.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Mefenamic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Mefenamic Acid-d3. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and the biological context of its parent compound.
Core Physical and Chemical Properties
This compound is the deuterated analog of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling is a valuable tool in pharmacokinetic and metabolic studies.
General Characteristics
| Property | Value | Source |
| Chemical Name | 2-[(2,3-Dimethylphenyl)amino]-benzoic Acid-d3 | [1] |
| Synonyms | Mefacit-d3, Mefenacid-d3, Mephenamic Acid-d3 | [1] |
| CAS Number | 1189707-81-0 | [1] |
| Appearance | Light Yellow Solid | [2] |
| Storage | 2-8°C, in a refrigerator, sealed away from moisture. | [2][3] |
Quantitative Physical and Chemical Data
| Property | This compound | Mefenamic Acid (for reference) | Source |
| Molecular Formula | C₁₅H₁₂D₃NO₂ | C₁₅H₁₅NO₂ | [1][4] |
| Molecular Weight | 244.30 g/mol | 241.29 g/mol | [1][5] |
| Melting Point | Not explicitly available | 230-231 °C | [5][6] |
| Boiling Point | Not explicitly available | ~398.8 °C | [5] |
Solubility Profile
Mefenamic Acid is known for its poor solubility in water and better solubility in organic solvents. This compound is expected to have a similar solubility profile.
| Solvent | Solubility of Mefenamic Acid | Temperature | Source |
| Water | Practically insoluble | Ambient | [7] |
| Ethanol | Moderately soluble | Ambient | [7] |
| Chloroform | Slightly soluble | Ambient | [7] |
| Ether | Slightly soluble | Ambient | [7] |
| N,N-dimethylacetamide (DMA) | High | 298-323 K | [7][8] |
| N,N-dimethylformamide (DMF) | High | 298-323 K | [7][8] |
| Ethyl acetate | High | 298-323 K | [7][8] |
| Propanone (Acetone) | High | 298-323 K | [7][8] |
| Propan-2-ol (IPA) | Moderate | 298-323 K | [7][8] |
| Hexane | Poor | 298-323 K | [7][8] |
| Heptane | Poor | 298-323 K | [7][8] |
| Cyclohexane | Poor | 298-323 K | [7][8] |
| Dilute alkali hydroxides | Soluble | Ambient | [7] |
Spectroscopic Data
Detailed spectral data for this compound is not widely published. However, the spectra will be very similar to that of Mefenamic Acid, with characteristic shifts in regions corresponding to the deuterated positions. Below are the expected key spectral features based on the non-deuterated compound.
Infrared (IR) Spectroscopy
The IR spectrum of Mefenamic Acid is characterized by the following absorption bands. The spectrum for this compound would be very similar, with potential slight shifts in the fingerprint region.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3310-3345 |
| C=O Stretch (Carboxylic Acid) | ~1700 |
| C=C Stretch (Aromatic) | ~1600-1450 |
| N-H Bend | ~1570-1580 |
| C-O Stretch | ~1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound will be nearly identical to those of Mefenamic Acid, with the key difference being the absence of signals from the deuterated positions in the ¹H NMR spectrum and altered splitting patterns in the ¹³C NMR spectrum for carbons adjacent to the deuterated sites.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 244.30, corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of Mefenamic Acid, with fragments showing a mass shift corresponding to the presence of deuterium atoms.
Experimental Protocols
A variety of analytical methods are employed for the characterization and quantification of Mefenamic Acid. These methods are directly applicable to this compound, often used as an internal standard in such assays.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis of Mefenamic Acid in pharmaceutical formulations.
-
Method: Isocratic Reversed-Phase HPLC[9]
-
Column: C18 column (e.g., 4.6 mm x 25 cm)[9]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile, a buffer solution (e.g., 50 mM monobasic ammonium phosphate adjusted to pH 5.0), and tetrahydrofuran (e.g., in a 23:20:7 ratio).[9]
-
Flow Rate: Approximately 1 mL/min.[9]
-
Detection: UV detector at 254 nm.[9]
-
Procedure: A standard solution of known concentration and a sample solution are prepared in the mobile phase. Equal volumes (e.g., about 10 µL) of the standard and sample solutions are injected into the chromatograph. The peak responses are recorded and compared to determine the concentration of the analyte.[9]
Thin-Layer Chromatography (TLC)
TLC provides a simpler, alternative method for the analysis of Mefenamic Acid.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 9.0:0.1, v/v).
-
Detection: Densitometric evaluation at 320 nm.
-
Procedure: A standard solution of Mefenamic Acid is prepared in a suitable solvent like chloroform. The solution is applied to the TLC plate, which is then developed in the mobile phase. The resulting spots are visualized under UV light, and their Rƒ values are calculated.
UV-Visible Spectrophotometry
Spectrophotometry can be used for the quantitative determination of Mefenamic Acid.
-
Solvent: A suitable solvent in which the compound is soluble and stable (e.g., methanol or a buffered solution).
-
Wavelength of Maximum Absorbance (λmax): Approximately 285 nm.
-
Procedure: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The absorbance of the sample solution is then measured, and its concentration is determined from the calibration curve.
Signaling Pathway and Mechanism of Action
Mefenamic Acid, and by extension this compound, functions as a non-steroidal anti-inflammatory drug by inhibiting the cyclooxygenase (COX) enzymes.[10] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Cyclooxygenase (COX) Inhibition Pathway
Caption: Inhibition of COX-1 and COX-2 by this compound.
This diagram illustrates how this compound non-selectively inhibits both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of prostaglandins that mediate inflammation, pain, and fever. The inhibition of COX-1 also affects its homeostatic functions, such as gastric protection and platelet aggregation.
Synthesis and Purification Workflow
The synthesis of Mefenamic Acid typically involves the condensation of o-chlorobenzoic acid with 2,3-dimethylaniline. A similar pathway would be used for this compound, utilizing a deuterated starting material.
General Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
This workflow outlines the key stages in producing high-purity this compound, from the initial reaction of the starting materials to the final purified product. The purification process typically involves steps like bleaching and recrystallization to remove impurities.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Axios Research [axios-research.com]
- 5. Aareydrugs & Pharmaceuticals Ltd [aareydrugs.com]
- 6. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
The Definitive Guide to Deuterated Mefenamic Acid as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of deuterated mefenamic acid, focusing on its critical role as an internal standard in the quantitative analysis of mefenamic acid. This document covers the synthesis of deuterated mefenamic acid, its application in bioanalytical methods, and detailed experimental protocols.
Introduction
Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic properties. Accurate quantification of mefenamic acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as deuterated mefenamic acid, is the gold standard for quantitative analysis by mass spectrometry.[1][2] An ideal internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[1][2] Deuterated mefenamic acid (mefenamic acid-d4) is a commonly used internal standard for these purposes.
Synthesis of Deuterated Mefenamic Acid
The synthesis of deuterated mefenamic acid, specifically mefenamic acid-d4 where the deuterium atoms are incorporated into the benzoic acid ring, typically involves a modified Ullmann condensation reaction. This classical organic reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by copper.
A plausible synthetic route for mefenamic acid-d4 involves the coupling of deuterated o-chlorobenzoic acid with 2,3-dimethylaniline.
Proposed Synthetic Pathway
Caption: Proposed synthesis of Mefenamic Acid-d4 via Ullmann condensation.
Experimental Protocol: Synthesis (Proposed)
-
Preparation of Deuterated Precursor: The synthesis would commence with the preparation of o-chlorobenzoic acid-d4. This can be achieved through various deuteration methods, such as acid-catalyzed hydrogen-deuterium exchange on o-chlorobenzoic acid using a strong deuterated acid (e.g., D₂SO₄) in D₂O at elevated temperatures. The extent of deuteration would need to be monitored by techniques like NMR or mass spectrometry.
-
Ullmann Condensation Reaction:
-
In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine o-chlorobenzoic acid-d4, 2,3-dimethylaniline, a copper catalyst (e.g., copper(I) iodide or copper powder), and a high-boiling point solvent (e.g., dimethylformamide or nitrobenzene).
-
The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The crude mefenamic acid-d4 is collected by filtration and washed with water.
-
Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final high-purity product.
-
-
Characterization: The final product should be thoroughly characterized to confirm its identity and isotopic purity using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Analytical Application of Deuterated Mefenamic Acid
Deuterated mefenamic acid is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of mefenamic acid in biological samples like plasma and serum.
Experimental Workflow for Bioanalysis
Caption: Workflow for bioanalysis using an internal standard.
Detailed Experimental Protocol: LC-MS/MS Quantification
The following protocol is a representative example for the quantification of mefenamic acid in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of a working solution of mefenamic acid-d4 (internal standard) in methanol.
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of acetonitrile (protein precipitating agent) and vortex for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient elution (e.g., 70% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Mefenamic Acid (Analyte) | Mefenamic Acid-d4 (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 240.1 | 244.1 |
| Product Ion (m/z) | 196.1 | 200.1 |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
| Dwell Time | 200 ms | 200 ms |
Quantitative Data Summary
The use of deuterated mefenamic acid as an internal standard allows for the development of robust and reliable quantitative methods. Below is a summary of typical performance characteristics of such an assay.
| Parameter | Typical Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) |
| Precision (% CV) | < 15% (except LLOQ < 20%) |
| Retention Time (Mefenamic Acid) | ~ 2.5 min |
| Retention Time (Mefenamic Acid-d4) | ~ 2.5 min |
Conclusion
Deuterated mefenamic acid serves as an indispensable tool for the accurate and precise quantification of mefenamic acid in complex biological matrices. Its use as an internal standard in LC-MS/MS assays mitigates the impact of experimental variability, leading to high-quality data essential for drug development and clinical research. The synthesis of mefenamic acid-d4, while requiring specialized techniques for isotopic labeling, follows established principles of organic chemistry. The analytical methods employing this internal standard are sensitive, specific, and robust, making them suitable for regulated bioanalysis.
References
Mefenamic Acid-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Mefenamic Acid-d3 when utilized as an internal standard in bioanalytical methods, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will provide a comprehensive overview of the principles governing its use, detailed experimental protocols, and a summary of relevant quantitative data.
The Core Principle: Mechanism of Action of a Deuterated Internal Standard
The fundamental role of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in analytical procedures. This compound, a stable isotope-labeled (SIL) version of Mefenamic Acid, serves as an ideal internal standard due to its near-identical physicochemical properties to the analyte of interest. The "mechanism of action" of this compound as an internal standard is not a pharmacological one but rather a physicochemical and analytical principle.
By introducing a known and constant amount of this compound to all samples, including calibration standards and quality controls, it experiences the same procedural variations as the endogenous, non-labeled Mefenamic Acid. These variations can occur during sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatographic separation, and ionization in the mass spectrometer.
Because this compound co-elutes with Mefenamic Acid and has a nearly identical ionization efficiency, any sample-to-sample variation in signal intensity due to matrix effects or instrument fluctuation will affect both the analyte and the internal standard proportionally. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), which is slightly higher for the deuterated version due to the presence of deuterium atoms.
The quantification is therefore based on the ratio of the analyte's response to the internal standard's response. This ratio remains constant even if the absolute signal intensities fluctuate, leading to more accurate and precise quantification of the analyte.
Physicochemical Properties
The utility of this compound as an internal standard is rooted in its structural and chemical similarity to Mefenamic Acid. The primary difference is the substitution of three hydrogen atoms with deuterium, resulting in a slightly higher molecular weight.
| Property | Mefenamic Acid | This compound | Mefenamic Acid-d4 |
| Molecular Formula | C₁₅H₁₅NO₂ | C₁₅H₁₂D₃NO₂[1] | C₁₅H₁₁D₄NO₂[2][3][4] |
| Molecular Weight | 241.28 g/mol [5] | 244.30 g/mol [1] | 245.31 g/mol [2][6] |
| CAS Number | 61-68-7 | 1189707-81-0[1] | 1216745-79-7[2][3][4] |
| Melting Point | 230-231 °C[5] | Not available | Not available |
| Boiling Point | 398.8 °C | Not available | 398.8 °C at 760 mmHg[2] |
| LogP | 5.12[5] | Not available | 5.33[2] |
| Solubility | Slightly soluble in ethanol[7] | Not available | DMSO: Slightly soluble, Methanol: Slightly soluble[3][4] |
Experimental Protocol: Quantification of Mefenamic Acid in Rat Plasma using LC-MS/MS
This section details a validated high-throughput LC-MS/MS method for the quantification of mefenamic acid in rat plasma, utilizing Mefenamic Acid-d4 as an internal standard.[8]
Materials and Reagents
-
Analytes: Mefenamic Acid, Mefenamic Acid-d4 (Internal Standard)
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ammonium formate, Formic acid, HPLC grade water, Rat plasma with K2EDTA as anticoagulant.
Stock and Working Solutions
-
Stock Solutions: Prepare stock solutions of Mefenamic Acid and Mefenamic Acid-d4 in methanol at a concentration of 1000 µg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solutions in 50% methanol.
-
Internal Standard Working Solution: Prepare a 1000 ng/mL working solution of Mefenamic Acid-d4 daily.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a 96-well plate, add the internal standard working solution.
-
Add 0.1% formic acid in acetonitrile to precipitate the plasma proteins.
-
Vortex the plate to ensure thorough mixing.
-
Collect the supernatant (filtrate) under vacuum.
-
Evaporate the filtrate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: BDS Hypersil C8 (100 x 4.6 mm, 3 µm)
-
Mobile Phase: Isocratic mixture of 2 mM ammonium formate (containing 0.1% formic acid) and acetonitrile (30:70 v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40.0 ± 2.0°C
-
Autosampler Temperature: 5 ± 2°C
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Ionization
-
Detection: Multiple Reaction Monitoring (MRM)
-
Retention Time:
-
Mefenamic Acid: ~2.28 minutes
-
Mefenamic Acid-d4: ~2.29 minutes
-
Quantitative Data Summary
The following tables summarize the validation data from the described LC-MS/MS method for the quantification of mefenamic acid using Mefenamic Acid-d4 as an internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLoQ)
| Parameter | Value |
| Linearity Range | 20.659 - 401355.430 ng/mL |
| Regression Model | Weighted linear regression |
| LLoQ | 20.659 ng/mL |
| Accuracy at LLoQ | 95.2% |
| Precision at LLoQ (%CV) | 3.5% |
Data sourced from a high-throughput LC-MS/MS method for the quantitation of Mefenamic Acid in rat plasma.[8]
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Nominal) | Precision (%CV) |
| LLoQ QC | 413.180 | 95.2 | 3.5 |
| Low QC (LQC) | 1220.760 | Not specified | Not specified |
| Medium QC I (MQC-I) | 34779.500 | Not specified | Not specified |
| Medium QC II (MQC-II) | 194765.200 | Not specified | Not specified |
| High QC (HQC) | 295625.750 | Not specified | Not specified |
Data sourced from a high-throughput LC-MS/MS method for the quantitation of Mefenamic Acid in rat plasma.[8] Note: Specific accuracy and precision values for LQC, MQC, and HQC were not provided in the source material.
Mandatory Visualizations
Diagram 1: Chemical Structures
Caption: Structures of Mefenamic Acid and its deuterated internal standard.
Diagram 2: Bioanalytical Workflow
Caption: A typical workflow for quantifying Mefenamic Acid using an internal standard.
Diagram 3: Principle of Internal Standard Correction
Caption: How the ratio of analyte to internal standard corrects for signal variability.
References
- 1. This compound | CAS#:1189707-81-0 | Chemsrc [chemsrc.com]
- 2. Mefenamic acid D4 | CAS#:1216745-79-7 | Chemsrc [chemsrc.com]
- 3. Mefenamic Acid-d4 | CAS 1216745-79-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mefenamic Acid D4 | C15H15NO2 | CID 45359018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. impactfactor.org [impactfactor.org]
An In-depth Technical Guide to Isotopic Labeling with Mefenamic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mefenamic Acid-d3, a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid. It is intended to serve as a technical resource, detailing its properties, synthesis, and applications, with a focus on its use in research and drug development.
Introduction to Mefenamic Acid and Isotopic Labeling
Mefenamic acid is a member of the anthranilic acid derivative class of NSAIDs and is utilized for the management of mild to moderate pain.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2]
Isotopic labeling is a technique used to track the passage of a substance through a system. In the context of drug development, stable isotopes like deuterium (²H or D) are incorporated into a drug molecule.[3] this compound is the deuterium-labeled counterpart of Mefenamic acid.[2] This labeling allows researchers to distinguish the drug from its endogenous counterparts and its metabolites, making it an invaluable tool in pharmacokinetic and metabolic studies.[3] The substitution of hydrogen with deuterium can also influence the drug's metabolic profile due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes.[3]
Physicochemical and Pharmacokinetic Properties
This compound is primarily used as an internal standard in quantitative bioanalysis.[4] The introduction of three deuterium atoms results in a predictable mass shift, facilitating its differentiation from the unlabeled drug in mass spectrometry.
Data Presentation
Table 1: Physicochemical Properties of Mefenamic Acid and this compound
| Property | Mefenamic Acid | This compound |
| Molecular Formula | C₁₅H₁₅NO₂ | C₁₅H₁₂D₃NO₂ |
| Molar Mass | 241.29 g/mol [1] | 244.31 g/mol |
| Isotopic Purity | Not Applicable | ≥98% |
Table 2: Pharmacokinetic Parameters of Mefenamic Acid (Oral Administration)
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 5.94 ± 2.51 mg/L | [5] |
| Time to Peak Plasma Concentration (Tmax) | 1.04 ± 0.50 h | [5] |
| Elimination Half-life (t½) | 2.12 ± 0.69 h | [5] |
| Area Under the Curve (AUC) | 18.19 ± 4.05 mg·h/L | [5] |
| Protein Binding | >90% | |
| Metabolism | Primarily by CYP2C9 | [6] |
Note: The pharmacokinetic parameters for this compound are not extensively published as it is predominantly used as an internal standard. However, the kinetic isotope effect may lead to a slightly longer half-life and altered clearance compared to the unlabeled drug.
Synthesis of this compound
The synthesis would likely involve a multi-step process:
-
Deuteration of a Precursor: A suitable precursor, such as 2-amino-3-methylbenzoic acid or a protected derivative, would undergo a reaction to introduce a trideuteromethyl group (-CD₃). This could potentially be achieved using a deuterated methylating agent like iodomethane-d₃ (CD₃I) or by employing a more complex strategy involving reduction of a carboxylic acid or ester with a deuterating agent.
-
Synthesis of Deuterated 2,3-Dimethylaniline: The deuterated precursor would then be converted to 2,3-dimethylaniline-d₃.
-
Ullmann Condensation: The final step would be an Ullmann condensation reaction between the deuterated 2,3-dimethylaniline-d₃ and 2-chlorobenzoic acid to yield this compound.
Further research and experimental validation would be required to optimize such a synthetic route.
Experimental Protocols
Quantification of Mefenamic Acid in Biological Matrices using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a method for Mefenamic Acid-d4 and is suitable for the quantification of mefenamic acid in plasma samples.[4]
4.1.1. Materials and Reagents
-
Mefenamic Acid reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Drug-free plasma for calibration standards and quality controls
4.1.2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Mefenamic Acid: m/z 240.1 → 196.1
-
This compound: m/z 243.1 → 199.1
-
4.1.4. Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Mefenamic Acid) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
Visualizations
Metabolic Pathway of Mefenamic Acid
Caption: Metabolic pathway of Mefenamic Acid.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study using this compound.
Conclusion
This compound is a critical tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard allows for accurate and precise quantification of mefenamic acid in complex biological matrices. The principles and protocols outlined in this guide provide a foundation for the effective application of this compound in scientific research and drug development, ultimately contributing to a better understanding of the behavior of this widely used NSAID in biological systems.
References
- 1. Molecular docking, synthesis and biological screening of mefenamic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Mefenamic Acid-d3 supplier information and specifications
This in-depth guide provides crucial technical information for researchers, scientists, and drug development professionals working with Mefenamic Acid-d3. The document outlines supplier details, comprehensive specifications, and relevant experimental applications, with a focus on its use as an internal standard in analytical assays.
Overview of this compound
This compound is the deuterated form of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID).[1][2] As a stable isotope-labeled compound, it serves as an ideal internal standard for mass spectrometry-based quantification of mefenamic acid in various biological matrices.[1][2] The deuterium labeling provides a distinct mass difference, allowing for precise differentiation from the unlabeled analyte without significantly altering its chemical properties.
Mefenamic acid itself is an analgesic and anti-inflammatory agent that acts as a competitive inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][4]
Supplier Information and Product Specifications
This compound is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize key product specifications from a selection of these suppliers to facilitate comparison.
Table 1: General Product Specifications
| Specification | Value |
| IUPAC Name | 2-((2,3-dimethylphenyl)amino)benzoic acid-d3 |
| Alternate Names | 2-[(2,3-Dimethylphenyl)amino]-benzoic Acid-d3, Mefacit-d3, Mefenacid-d3, Mephenamic Acid-d3[5][6] |
| CAS Number | 1189707-81-0[1][5][7] |
| Molecular Formula | C₁₅H₁₂D₃NO₂[5][8] |
| Molecular Weight | Approximately 244.30 g/mol [1][5] |
| Unlabeled CAS | 61-68-7[1] |
Table 2: Supplier-Specific Specifications
| Supplier | Catalog Number | Purity | Storage Temperature |
| Santa Cruz Biotechnology | sc-212398 | ≥98%[5] | Room Temperature |
| Axios Research | AR-M01249 / AR-M04108[8] | Not specified | Not specified |
| MedchemExpress | HY-B0574S | >98% | Room Temperature[1] |
| LGC Standards | TRC-M225002 | >95% (HPLC)[7] | -20°C[7] |
| MyBioSource | MBS6034749 | Not specified | Not specified |
Note: Purity and storage conditions may vary by lot. Always refer to the supplier's Certificate of Analysis for the most accurate and lot-specific data.
Mechanism of Action: COX Inhibition Pathway
Mefenamic acid, the parent compound of this compound, exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammation cascade.
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for the quantitative analysis of mefenamic acid in biological samples (e.g., plasma, urine) and pharmaceutical formulations. Below is a generalized workflow for its use in a Liquid Chromatography-Mass Spectrometry (LC-MS) based bioanalytical method.
General Workflow for Bioanalytical Quantification
This workflow outlines the key steps for using this compound as an internal standard in a typical pharmacokinetic study.
Detailed Methodologies
Objective: To accurately determine the concentration of mefenamic acid in a rat plasma sample.
Materials:
-
Mefenamic Acid reference standard
-
This compound (Internal Standard)
-
Rat plasma (blank)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Water (HPLC-grade)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Mefenamic Acid in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Mefenamic Acid stock solution with blank rat plasma to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each plasma sample (calibration standard, QC, or unknown), add 10 µL of a this compound working solution (e.g., 100 ng/mL in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube for LC-MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Mefenamic Acid: Q1 240.1 -> Q3 196.1
-
This compound: Q1 243.1 -> Q3 199.1
-
(Note: These transitions are examples and should be optimized on the specific instrument used.)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Mefenamic Acid / this compound) against the nominal concentration of the calibration standards.
-
Apply a weighted linear regression to the calibration curve.
-
Determine the concentration of mefenamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Research Applications and Context
While this compound is primarily used as an analytical tool, the research on its parent compound provides the context for its application. Studies have investigated the effects of mefenamic acid in various experimental models, highlighting its therapeutic potential beyond pain and inflammation.
-
Neuroprotection: Mefenamic acid has shown neuroprotective effects in in vitro and in vivo models of Alzheimer's disease and ischemic stroke.[9][10]
-
Osteoarthritis: It is used to control the symptoms of osteoarthritis, although its effects on cartilage and bone protection are still under investigation.[11]
-
Cognitive Function: A clinical trial suggested that mefenamic acid treatment may help maintain or improve cognitive function in certain patient populations.[12]
For researchers investigating the pharmacokinetics or efficacy of mefenamic acid in these or other therapeutic areas, this compound is an indispensable tool for generating accurate and reproducible quantitative data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1189707-81-0 | Chemsrc [chemsrc.com]
- 3. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. scbt.com [scbt.com]
- 6. mybiosource.com [mybiosource.com]
- 7. This compound (major) | LGC Standards [lgcstandards.com]
- 8. This compound | Axios Research [axios-research.com]
- 9. Mefenamic acid shows neuroprotective effects and improves cognitive impairment in in vitro and in vivo Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mefenamic acid decreases inflammation but not joint lesions in experimental osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improve cognitive impairment using mefenamic acid non-steroidal anti-inflammatory therapy: additional beneficial effect found in a controlled clinical trial for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Mefenamic Acid in Rat Plasma using Mefenamic Acid-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mefenamic acid in rat plasma. The assay utilizes a stable isotope-labeled internal standard, Mefenamic Acid-d3, to ensure high accuracy and precision. A simple and rapid protein precipitation method is employed for sample preparation, making it suitable for routine analysis in research and drug development settings. The method demonstrates excellent linearity over a wide concentration range with high recovery and minimal matrix effects.
Introduction
Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) widely used for the treatment of mild to moderate pain.[1] Accurate quantification of mefenamic acid in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred method for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1] This document provides a detailed protocol for the analysis of mefenamic acid in rat plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Mefenamic Acid (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS grade Methanol (Thermo Fisher Scientific)[1]
-
LC-MS grade Acetonitrile (Thermo Fisher Scientific)[1]
-
Ammonium formate (Merck Specialties)[1]
-
Formic acid (Honeywell)[2]
-
HPLC grade water (Milli-Q system, Millipore)[1]
-
Rat plasma with K2EDTA as anticoagulant (Aptus Biosciences)[1]
Stock and Working Solutions
-
Mefenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mefenamic acid reference standard in methanol.[1]
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[1]
-
Working Solutions: Prepare working solutions of mefenamic acid and the internal standard by diluting the stock solutions with 50% methanol. Store all solutions at 2-8°C.[1]
Sample Preparation
A protein precipitation method is used for sample preparation:
-
Spike 100 µL of rat plasma with the appropriate working solutions of mefenamic acid for calibration standards and quality control (QC) samples.[1]
-
Add the internal standard working solution to all samples, standards, and QCs.[1]
-
Transfer the mixture to a 96-well plate.[1]
-
Add 0.1% formic acid in acetonitrile for protein precipitation.[1]
-
Vortex the plate to ensure thorough mixing.[1]
-
Collect the filtrate under vacuum.[1]
-
Evaporate the filtrate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with a turbo ion spray interface.[1]
Table 1: Chromatographic Conditions [1]
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent[1] |
| Column | BDS Hypersil C8, 3 µm, 100 x 4.6 mm[1] |
| Mobile Phase | 2 mM Ammonium Formate (with 0.1% Formic Acid) and Acetonitrile (30:70 v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 40.0 ± 2.0°C[1] |
| Injection Volume | 2 µL[1] |
| Autosampler Temp. | 5 ± 2°C[1] |
| Total Run Time | 3.2 minutes[1] |
Table 2: Mass Spectrometric Conditions [1]
| Parameter | Mefenamic Acid | This compound (Internal Standard) |
| Ionization Mode | Positive Ionization[1] | Positive Ionization[1] |
| MRM Transition (m/z) | To be optimized, expected ~242.1 -> 198.1 | To be optimized, expected ~245.1 -> 201.1 |
| Dwell Time | 200 ms[3] | 200 ms |
| Curtain Gas (CUR) | To be optimized[1] | To be optimized[1] |
| Collision Energy (CE) | To be optimized[1] | To be optimized[1] |
Note: The provided MRM transitions for Mefenamic Acid in negative ion mode are m/z 240.0 → 196.3.[3] The optimal transitions for positive mode and for the d3-internal standard should be determined empirically.
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, accuracy, and precision according to regulatory guidelines.
Table 3: Linearity and Sensitivity [1]
| Parameter | Result |
| Linearity Range | 20.659 to 20067.772 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.9995[1] |
| Lower Limit of Quantitation (LLOQ) | 20.659 ng/mL[1] |
| LLOQ Accuracy | 95.2%[1] |
| LLOQ Precision (%CV) | 3.5%[1] |
Table 4: Accuracy and Precision of Quality Control Samples [1]
| QC Level | Nominal Conc. (ng/mL) | Accuracy (%Nominal) | Precision (%CV) |
| LQC | 1220.760 | 97.0 - 100.4 | ≤ 7.8 |
| MQC-I | 34779.500 | 97.0 - 100.4 | ≤ 7.8 |
| MQC-II | 194765.200 | 97.0 - 100.4 | ≤ 7.8 |
| HQC | 295625.750 | 97.0 - 100.4 | ≤ 7.8 |
The high-throughput method demonstrates excellent accuracy and precision across a wide range of concentrations, making it suitable for pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures reliable quantification by correcting for any variability during the analytical process.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of mefenamic acid.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of mefenamic acid in rat plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput bioanalysis in a research and development environment. The validation data demonstrates that the method meets the stringent requirements for accuracy, precision, and linearity.
References
- 1. impactfactor.org [impactfactor.org]
- 2. A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mefenamic Acid in Plasma using Mefenamic Acid-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Accurate quantification of mefenamic acid in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive method for the quantitative analysis of mefenamic acid in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Mefenamic Acid-d3 as the stable isotope-labeled internal standard (IS). The use of an isotopically labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
The described method utilizes a straightforward protein precipitation technique for sample preparation, offering a high-throughput workflow suitable for the analysis of a large number of samples. Chromatographic separation is achieved on a C8 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode.
Experimental Protocols
Materials and Reagents
-
Mefenamic Acid (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Human Plasma (with anticoagulant)
-
Ultrapure Water
Stock and Working Solutions
-
Mefenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mefenamic acid reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare working solutions of mefenamic acid for calibration standards and quality control (QC) samples by serial dilution of the stock solution with 50% methanol.
-
Internal Standard Working Solution (1000 ng/mL): Dilute the this compound stock solution with 50% methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add a specified amount of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
Column: BDS Hypersil C8, 3 µm, 100 x 4.6 mm.[4]
-
Mobile Phase: An isocratic mixture of 2 mM ammonium formate (with 0.1% formic acid) and acetonitrile (30:70 v/v).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temperature: 40 ± 2°C.[4]
-
Injection Volume: 2 µL.[4]
-
Autosampler Temperature: 5 ± 2°C.[4]
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Presentation
The following tables summarize the expected quantitative performance of the method based on similar validated assays.
Table 1: UPLC-MS/MS System Parameters [4]
| Parameter | Condition |
| HPLC System | Agilent 1200 or equivalent |
| Column | BDS Hypersil C8, 3 µm, 100 x 4.6 mm |
| Mobile Phase | 2 mM Ammonium Formate (0.1% Formic Acid) : Acetonitrile (30:70 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 ± 2°C |
| Autosampler Temp. | 5 ± 2°C |
| Mass Spectrometer | API-4000 or equivalent |
| Ionization Mode | Negative Ion Electrospray |
| MRM Transitions | Mefenamic Acid: 240.0 → 196.3; this compound: ~243.0 → ~199.3 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 20 - 6000 ng/mL[5][6] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[5][6] |
| Mean Recovery | ~73%[5][6] |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of Mefenamic Acid in plasma.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. [PDF] Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 2. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. impactfactor.org [impactfactor.org]
- 5. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Pharmacokinetic Analysis of Mefenamic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Mefenamic Acid in human plasma using a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Mefenamic Acid-d4, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies in drug development. The protocol covers sample preparation by protein precipitation, chromatographic and mass spectrometric conditions, and presents typical pharmacokinetic parameters.
Introduction
Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It functions by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[1][2] Accurate determination of Mefenamic Acid concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard (IS) is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample processing.[3] This document provides a comprehensive protocol for a high-throughput pharmacokinetic study of Mefenamic Acid in human plasma.
Experimental Protocols
Materials and Reagents
-
Mefenamic Acid (analytical standard)
-
Mefenamic Acid-d4 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (blank)
-
Deionized water
Preparation of Stock and Working Solutions
-
Mefenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Mefenamic Acid in methanol to obtain a final concentration of 1 mg/mL.
-
Mefenamic Acid-d4 Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Mefenamic Acid-d4 in methanol.[3]
-
Working Solutions: Prepare serial dilutions of the Mefenamic Acid stock solution in 50% methanol to create calibration standards and quality control (QC) samples.[3] A working solution of the internal standard (e.g., 100 ng/mL) is prepared by diluting the Mefenamic Acid-d4 stock solution in acetonitrile with 0.1% formic acid.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 x g for 6 minutes at room temperature.[4]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography system.
-
Column: BDS Hypersil C8, 3 µm, 100 x 4.6 mm.[3]
-
Mobile Phase: An isocratic mixture of 2 mM ammonium formate with 0.1% formic acid and acetonitrile (30:70 v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 2 µL.[3]
-
Total Run Time: Approximately 3.2 minutes.[3]
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode. Note: Negative ion mode is commonly cited for Mefenamic Acid.[2]
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mefenamic Acid | 240.0 | 196.3 |
| Mefenamic Acid-d4 | 244.0 (inferred) | 200.3 (inferred) |
(Note: The MRM transition for Mefenamic Acid is based on published literature.[2] The transition for Mefenamic Acid-d4 is inferred based on the addition of four deuterium atoms to the parent molecule and a similar fragmentation pattern.)
Data Presentation
Pharmacokinetic Parameters of Mefenamic Acid
The following table summarizes the key pharmacokinetic parameters of Mefenamic Acid following oral administration.
| Parameter | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | 5.94 ± 2.51 mg/L |
| Tmax (Time to Maximum Concentration) | 1.04 ± 0.50 hours |
| t1/2 (Elimination Half-life) | 2.12 ± 0.69 hours |
| AUC (0-14h) (Area Under the Curve) | 18.19 ± 4.05 mg·h/L |
(Data is synthesized from a study on Mefenamic Acid dispersible tablets in healthy volunteers).[5]
Mandatory Visualizations
Mefenamic Acid Mechanism of Action: Inhibition of Prostaglandin Synthesis
Caption: Mechanism of action of Mefenamic Acid.
Experimental Workflow for Mefenamic Acid Pharmacokinetic Analysis
Caption: Bioanalytical workflow for Mefenamic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Mefenamic Acid-d3 in Human Plasma Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of mefenamic acid in human plasma using mefenamic acid-d3 as an internal standard, specifically tailored for bioequivalence studies. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and selectivity for bioanalytical applications.
Overview and Introduction
Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain. Bioequivalence studies are crucial in generic drug development to demonstrate that the new formulation has the same rate and extent of absorption as the reference product. Accurate and robust analytical methods are essential for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based quantification as it corrects for variability in sample preparation and matrix effects, ensuring the highest accuracy and precision.
This document outlines a complete protocol, from study design considerations to sample analysis, including detailed experimental procedures and data presentation formats.
Bioequivalence Study Protocol
A typical bioequivalence study for mefenamic acid involves a single-dose, two-treatment, two-period crossover design in healthy human subjects.
Study Design Parameters:
| Parameter | Recommendation |
| Study Type | Fasting |
| Design | Single-dose, two-treatment, two-period crossover |
| Strength | 250 mg |
| Subjects | Healthy males and non-pregnant, non-lactating females |
| Analyte to Measure | Mefenamic acid in plasma |
| Bioequivalence Basis (90% CI) | Cmax, AUC0-t, AUC0-inf |
Caption: Key parameters for a standard mefenamic acid bioequivalence study.
Analytical Methodology: LC-MS/MS
The quantification of mefenamic acid in human plasma is performed using a validated LC-MS/MS method with this compound as the internal standard (IS).
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and efficient method for extracting mefenamic acid from plasma samples.
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (protein precipitating agent).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | 2 mM Ammonium Acetate Buffer : Methanol (15:85, v/v), pH 4.5 (adjusted with acetic acid)[1] |
| Flow Rate | 0.75 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 2 minutes |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Monitored Reaction | Multiple Reaction Monitoring (MRM) |
| Mefenamic Acid Transition | m/z 240.0 → 196.3[1] |
| This compound Transition | m/z 243.0 → 199.3 (inferred) |
| Dwell Time | 200 ms[1] |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Caption: Optimized LC-MS/MS conditions for the analysis of mefenamic acid and this compound.
Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters are summarized below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Range | e.g., 20 - 6000 ng/mL[1] |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte stability within acceptable limits |
Caption: Summary of essential method validation parameters and their typical acceptance criteria for bioanalytical methods.
Data Presentation
The pharmacokinetic parameters obtained from the bioequivalence study should be summarized in a clear and concise table for easy comparison between the test and reference products.
Table 3: Summary of Pharmacokinetic Parameters (Example Data)
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Ratio (Test/Ref) | 90% Confidence Interval |
| Cmax (ng/mL) | 5500 ± 1200 | 5650 ± 1350 | 0.97 | 90.5% - 104.2% |
| AUC0-t (ngh/mL) | 38000 ± 9500 | 38500 ± 9800 | 0.99 | 92.1% - 105.8% |
| AUC0-inf (ngh/mL) | 40500 ± 10100 | 41000 ± 10500 | 0.99 | 91.7% - 106.3% |
| Tmax (h) | 2.5 ± 0.8 | 2.6 ± 0.9 | - | - |
| t1/2 (h) | 3.1 ± 0.7 | 3.2 ± 0.8 | - | - |
Caption: An example table summarizing the key pharmacokinetic parameters for a mefenamic acid bioequivalence study. The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-inf should fall within the acceptance range of 80-125% for bioequivalence to be concluded.
Visualizations
Experimental Workflow
Caption: Overall workflow for a mefenamic acid bioequivalence study.
Sample Preparation Workflow
Caption: Step-by-step protein precipitation sample preparation protocol.
LC-MS/MS System Logic
Caption: Logical relationship of the components in the LC-MS/MS system.
References
Application Notes and Protocols for the Bioanalytical Use of Mefenamic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the utilization of Mefenamic Acid-d3 as an internal standard in the bioanalytical quantification of mefenamic acid in biological matrices. The methodologies detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and selectivity for pharmacokinetic and bioequivalence studies.
Mechanism of Action: Inhibition of Cyclooxygenase
Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5][6] By blocking the COX pathway, mefenamic acid reduces the production of prostaglandins, thereby alleviating pain and reducing inflammation.[1][3]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and equipment. Method validation should be performed according to regulatory guidelines (e.g., FDA).[7][8][9]
Preparation of Stock and Working Solutions
-
Mefenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve mefenamic acid in methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the mefenamic acid stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is typically prepared at a fixed concentration.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting mefenamic acid from plasma samples.
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for the analysis of mefenamic acid.
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a linear gradient depending on the required separation from matrix components. A typical starting point is 60-70% Mobile Phase B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Mefenamic Acid: m/z 240.1 → 196.1this compound: m/z 243.1 → 199.1 |
| Collision Energy | Optimized for the specific instrument, typically in the range of 15-25 eV. |
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative parameters for a validated bioanalytical method for mefenamic acid using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Mefenamic Acid | 20 - 6000 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 20 | < 15 | < 15 | 85 - 115 |
| Low QC | 60 | < 15 | < 15 | 85 - 115 |
| Mid QC | 3000 | < 15 | < 15 | 85 - 115 |
| High QC | 5000 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Mefenamic Acid | > 70% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the bioanalytical quantification of mefenamic acid using this compound.
References
- 1. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 6. Mefenamic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. Bioanalytical Method Validation: FDA Finalizes Guidance From 2013 | RAPS [raps.org]
- 9. fda.gov [fda.gov]
Application Notes: Mefenamic Acid-d3 for Therapeutic Drug Monitoring
References
- 1. Mefenamic Acid: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. mims.com [mims.com]
- 3. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 5. Metabolic activation of mefenamic acid leading to mefenamyl-S-acyl-glutathione adduct formation in vitro and in vivo in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Optimizing Mass Spectrometry Parameters for Mefenamic Acid-d3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimization of mass spectrometry (MS) parameters for the analysis of Mefenamic Acid-d3, a deuterated internal standard commonly used in pharmacokinetic and bioanalytical studies of mefenamic acid.
Introduction
Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain. In quantitative bioanalysis, stable isotope-labeled internal standards, such as this compound, are crucial for accurate and precise quantification of the parent drug in complex biological matrices.[1][2][3] Proper optimization of mass spectrometry parameters is essential to achieve the highest sensitivity, selectivity, and reproducibility of the analytical method. This document outlines the key steps and parameters for developing a robust LC-MS/MS method for this compound.
Optimized Mass Spectrometry and Chromatographic Parameters
The following tables summarize the optimized parameters for the analysis of this compound using a triple quadrupole mass spectrometer. These parameters are a strong starting point for method development and may require further fine-tuning based on the specific instrumentation and sample matrix.
Mass Spectrometry Parameters
This compound is typically analyzed in negative ionization mode due to the presence of the carboxylic acid group, which readily deprotonates.
Table 1: Optimized Mass Spectrometry Parameters for this compound
| Parameter | Optimized Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) m/z | 243.1 |
| Product Ion (Q3) m/z | 199.1 |
| Dwell Time | 200 ms |
| Declustering Potential (DP) | -40 V |
| Entrance Potential (EP) | -10 V |
| Collision Energy (CE) | -25 V |
| Collision Cell Exit Potential (CXP) | -12 V |
Note: The precursor ion for this compound is shifted by +3 Da compared to mefenamic acid (m/z 240.1) due to the three deuterium atoms. One study identified the m/z 240.0 → 196.3 transition for mefenamic acid in negative-ion mode.[4]
Chromatographic Conditions
A reversed-phase chromatographic method is suitable for the separation of mefenamic acid and its deuterated internal standard.
Table 2: Recommended Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | BDS Hypersil C8 (100 x 4.6 mm, 3 µm) or equivalent C18 column |
| Mobile Phase A | 2 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 30:70 (A:B) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Autosampler Temperature | 5 °C |
A study utilizing Mefenamic Acid-d4 as an internal standard reported a retention time of approximately 2.29 minutes under similar isocratic conditions.[5]
Experimental Protocols
This section provides detailed protocols for sample preparation, and the optimization of LC-MS/MS parameters for this compound.
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol to achieve the desired concentrations for calibration curves and quality control samples.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting mefenamic acid from plasma samples.[5]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the this compound internal standard at the desired concentration.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Mass Spectrometer Tuning and Optimization
The following protocol outlines the steps for optimizing the mass spectrometry parameters for this compound.
-
Infusion and Precursor Ion Identification:
-
Prepare a 100-500 ng/mL solution of this compound in the mobile phase.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra in negative ionization mode to confirm the deprotonated molecule [M-H]⁻ at m/z 243.1 as the precursor ion.
-
-
Product Ion Selection:
-
Perform a product ion scan by selecting the precursor ion (m/z 243.1) in Q1 and scanning Q3 to identify the most abundant and stable fragment ions. The expected major product ion will be around m/z 199.1, corresponding to the loss of the carboxyl group.
-
-
Optimization of Collision Energy (CE) and Declustering Potential (DP):
-
Using the selected precursor and product ions, perform multiple reaction monitoring (MRM) experiments.
-
Vary the collision energy in a stepwise manner (e.g., from -10 V to -40 V in 2 V increments) while keeping other parameters constant to find the CE value that yields the maximum product ion intensity.
-
Similarly, optimize the declustering potential (or cone voltage) by varying it (e.g., from -20 V to -60 V in 5 V increments) to maximize the precursor ion signal without causing in-source fragmentation.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for optimizing the LC-MS/MS parameters for this compound.
Caption: Workflow for LC-MS/MS Method Development for this compound.
Logical Relationship of MS Optimization Parameters
The following diagram illustrates the logical relationship and hierarchy in optimizing key mass spectrometry parameters.
Caption: Hierarchy of MS Parameter Optimization for MRM Analysis.
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
Troubleshooting & Optimization
Mitigating matrix effects in Mefenamic Acid LC-MS/MS analysis
Welcome to the Technical Support Center for Mefenamic Acid LC-MS/MS Analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate matrix effects and ensure the accuracy and reproducibility of your results.
Troubleshooting Guide: Mitigating Matrix Effects
This guide addresses common issues encountered during the LC-MS/MS analysis of mefenamic acid, offering step-by-step solutions to identify and resolve matrix effects.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause:
-
Column Overload or Contamination: Buildup of matrix components on the analytical column can degrade its performance.[1]
-
Improper Mobile Phase: The pH or composition of the mobile phase may not be optimal for mefenamic acid.
-
Injector Issues: Problems with the injection technique or a dirty ion source can lead to distorted peak shapes.[1]
Solutions:
-
Column Maintenance:
-
Implement a column washing step after each analytical run to remove strongly retained matrix components.
-
If the problem persists, replace the analytical column.
-
-
Mobile Phase Optimization:
-
Adjust the mobile phase pH to ensure mefenamic acid is in a consistent ionic state.[2] A mobile phase of 2 mM ammonium acetate buffer and methanol (pH 4.5 adjusted with glacial acetic acid; 15:85, v/v) has been used successfully.[3][4]
-
Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) to improve peak shape.[5]
-
-
System Check:
-
Clean the ion source and injection port to remove any accumulated residues.[6]
-
Ensure the injection volume is appropriate for the column dimensions and sample concentration.
-
Issue 2: Inconsistent Retention Times
Possible Cause:
-
Column Degradation: The stationary phase of the column may be degrading due to harsh mobile phases or sample matrices.[1]
-
Mobile Phase Inconsistency: Changes in the mobile phase composition, such as evaporation of the organic component, can lead to retention time shifts.[1]
-
System Instability: Fluctuations in pump pressure or column temperature can affect retention times.
Solutions:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.
-
System Suitability: Inject a system suitability standard at the beginning and throughout the analytical run to monitor retention time stability.
Issue 3: Ion Suppression or Enhancement
Possible Cause:
-
Co-eluting Matrix Components: Endogenous compounds from the biological matrix, particularly phospholipids, can co-elute with mefenamic acid and interfere with its ionization in the mass spectrometer source.[7][8]
-
Inefficient Sample Preparation: The chosen sample preparation method may not be effectively removing interfering matrix components.[2]
Solutions:
-
Improve Sample Preparation:
-
Chromatographic Optimization:
-
Modify the chromatographic gradient to better separate mefenamic acid from co-eluting interferences.[8]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
Issue 4: Poor Reproducibility and Accuracy
Possible Cause:
-
Variable Matrix Effects: The extent of ion suppression or enhancement can vary between different samples, leading to inconsistent results.[15]
-
Inadequate Internal Standard: The chosen internal standard may not be effectively compensating for variations in sample preparation and matrix effects.
Solutions:
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[8]
-
Employ a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variable matrix effects and improve the accuracy and precision of the assay.[13]
-
Optimize Sample Preparation: A robust and consistent sample preparation method is crucial for achieving reproducible results. Consider automating the sample preparation process to minimize variability.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting compounds in the sample matrix.[8] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, impacting the accuracy and reproducibility of the analysis.[15] The "matrix" refers to all components in a sample other than the analyte of interest.[8]
Q2: What are the primary causes of matrix effects in the analysis of mefenamic acid from biological samples?
A2: The primary causes of matrix effects in biological samples are endogenous components such as phospholipids, proteins, and salts.[7] Phospholipids are particularly problematic as they are abundant in plasma and can co-elute with many analytes, leading to significant ion suppression.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A common method to assess matrix effects is the post-column infusion experiment.[16] In this experiment, a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.
Q4: What is the most effective sample preparation technique to minimize matrix effects for mefenamic acid?
A4: While protein precipitation (PPT) is a simple technique, it is often the least effective at removing matrix components.[2] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective.[2][7] For significant phospholipid removal, specialized SPE cartridges, such as those with mixed-mode sorbents or HybridSPE® technology, are highly recommended.[9][10]
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) preferred over a structural analog?
A5: A stable isotope-labeled internal standard (e.g., Mefenamic acid-¹³C₆) is considered the gold standard because it has nearly identical chemical and physical properties to the analyte.[12][14] This means it will behave similarly during sample preparation, chromatography, and ionization, experiencing the same matrix effects.[13] The ratio of the analyte to the SIL-IS remains constant, allowing for accurate correction of any signal variations.[8] Structural analogs may have different extraction efficiencies and chromatographic behaviors, and may not experience the same degree of matrix effects.
Comparative Data on Sample Preparation Methods
The following table summarizes the typical recovery and matrix effect levels associated with different sample preparation techniques for small molecules in plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-100% | High (Significant ion suppression common) | Simple, fast, and inexpensive. | Ineffective at removing phospholipids and other interferences.[2] |
| Liquid-Liquid Extraction (LLE) | 60-90% | Moderate | Good at removing salts and polar interferences. | Can have lower recovery for polar analytes and is more labor-intensive.[2] |
| Solid-Phase Extraction (SPE) | 70-95% | Low to Moderate | Can be highly selective and provide clean extracts.[9][17] | Requires method development and can be more expensive. |
| Phospholipid Removal SPE | 80-100% | Very Low (>90% phospholipid removal) | Highly effective at removing phospholipids, leading to minimal matrix effects.[17] | Can be more costly than general-purpose SPE. |
Note: Values are approximate and can vary depending on the specific analyte and protocol.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for mefenamic acid in human plasma.[3][4]
-
Sample Preparation:
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Diclofenac or a stable isotope-labeled mefenamic acid).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol utilizes a mixed-mode SPE sorbent for the selective extraction of basic compounds and removal of phospholipids.[9]
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of internal standard and 200 µL of 4% phosphoric acid in water.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences, including phospholipids.
-
-
Elution:
-
Elute the mefenamic acid and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 200 µL of mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Visualizations
Experimental Workflow for Mefenamic Acid Analysis
Caption: Workflow for mefenamic acid LC-MS/MS analysis.
Troubleshooting Logic for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. researchgate.net [researchgate.net]
- 3. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. waters.com [waters.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. selectscience.net [selectscience.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. chiron.no [chiron.no]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Troubleshooting isotopic exchange in Mefenamic Acid-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mefenamic Acid-d3. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the common isotopic labeling position for this compound?
A1: this compound is most commonly deuterated on one of the methyl groups of the 2,3-dimethylphenyl ring. The IUPAC name is 2-[(2,3-di(methyl-d3)phenyl)amino]benzoic acid. It is crucial to confirm the labeling position from the certificate of analysis provided by the supplier, as variations may exist.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1] Its similar chemical and physical properties to the unlabeled Mefenamic Acid allow for accurate quantification by correcting for variability during sample preparation and analysis.[1]
Q3: How should this compound be stored to ensure its stability?
A3: this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[2] For long-term storage, it is recommended to keep it at -20°C. Once dissolved in a solvent, it is advisable to store the solution in tightly sealed vials at low temperatures to minimize solvent evaporation and potential degradation.
Troubleshooting Isotopic Exchange
Isotopic exchange, the unintended swapping of deuterium atoms with hydrogen atoms from the surrounding environment (back-exchange), can compromise the isotopic purity of this compound and affect the accuracy of quantitative assays.
Q4: I am observing a decrease in the isotopic purity of my this compound internal standard. What are the potential causes?
A4: A decrease in isotopic purity is likely due to isotopic back-exchange. The stability of the deuterium labels on the methyl group is generally high. However, exchange can be catalyzed by several factors during sample preparation, storage, or analysis. The primary contributors to isotopic exchange are:
-
pH: Extreme pH conditions, both acidic and basic, can promote hydrogen-deuterium exchange.[3]
-
Temperature: Elevated temperatures can increase the rate of isotopic exchange.[2]
-
Solvent: Protic solvents (e.g., water, methanol) can serve as a source of hydrogen atoms for exchange.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can sometimes influence the local pH and contribute to exchange.
Q5: My LC-MS/MS results show a peak corresponding to unlabeled Mefenamic Acid (d0) in my this compound standard. How can I confirm if this is due to isotopic exchange or an impurity in the standard?
A5: To differentiate between an impurity and in-process back-exchange, you can perform the following checks:
-
Analyze a fresh solution: Prepare a fresh solution of the this compound standard in a non-protic, aprotic solvent (e.g., acetonitrile) and inject it directly into the mass spectrometer. If the d0 peak is still present at a significant level, it is likely an impurity from the synthesis.
-
Incubate under experimental conditions: Incubate a solution of the this compound standard under the same conditions as your samples (e.g., same pH, temperature, and matrix) for varying durations. Analyze the samples at different time points. A gradual increase in the d0 peak intensity relative to the d3 peak would indicate that back-exchange is occurring during your experimental workflow.
Q6: What steps can I take to minimize isotopic exchange of this compound during my experiments?
A6: To minimize isotopic exchange, consider the following preventative measures:
-
pH Control: Maintain the pH of your samples and solutions as close to neutral as possible. If acidic or basic conditions are necessary for your protocol, minimize the exposure time.
-
Temperature Control: Perform all sample preparation steps at low temperatures (e.g., on ice) to reduce the rate of exchange.[2]
-
Solvent Choice: Whenever possible, use aprotic solvents for reconstitution and dilution of your this compound standard. If aqueous solutions are required, use D2O-based buffers to minimize the proton source.
-
Optimize LC-MS/MS Conditions: High temperatures in the ion source of the mass spectrometer can sometimes induce on-column or in-source back-exchange. Evaluate and optimize the ion source temperature to the lowest effective setting.
Data Presentation
Table 1: Factors Influencing Isotopic Stability of this compound
| Parameter | Condition | Risk of Isotopic Exchange | Mitigation Strategy |
| pH | < 4 or > 9 | High | Maintain pH between 6 and 8. |
| Temperature | > 25°C | Moderate to High | Work at reduced temperatures (e.g., 4°C or on ice). |
| Solvent | Protic (e.g., H₂O, Methanol) | Moderate | Use aprotic solvents or D₂O-based buffers. |
| Storage | Room Temperature, Light Exposure | Moderate | Store at -20°C in the dark. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound by LC-MS/MS
Objective: To determine the isotopic purity of a this compound standard and check for the presence of the unlabeled (d0) analogue.
Materials:
-
This compound standard
-
Mefenamic Acid standard (for comparison)
-
LC-MS grade acetonitrile
-
LC-MS grade water with 0.1% formic acid
-
C18 HPLC column
Method:
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in acetonitrile. Prepare a separate 1 µg/mL solution of unlabeled Mefenamic Acid in acetonitrile.
-
LC-MS/MS System:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18, 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
-
MS/MS Transitions:
-
Mefenamic Acid (d0): Precursor ion (m/z) 240.1 → Product ion (m/z) 196.1.
-
This compound: Precursor ion (m/z) 243.1 → Product ion (m/z) 199.1.
-
-
Analysis:
-
Inject the this compound solution and monitor for both d0 and d3 transitions.
-
Inject the unlabeled Mefenamic Acid solution to confirm the retention time and transition for the d0 species.
-
-
Data Interpretation:
-
Calculate the peak area for both the d0 and d3 signals in the this compound sample.
-
Isotopic Purity (%) = [Area(d3) / (Area(d3) + Area(d0))] x 100.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for decreased isotopic purity of this compound.
Caption: General experimental workflow for bioanalysis using this compound.
References
Improving peak shape and resolution for Mefenamic Acid and Mefenamic Acid-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Mefenamic Acid and its deuterated internal standard, Mefenamic Acid-d3.
Troubleshooting Guide: Improving Peak Shape and Resolution
Poor peak shape and inadequate resolution are common challenges in the HPLC and LC-MS/MS analysis of Mefenamic Acid. This guide provides a systematic approach to identifying and resolving these issues.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the acidic mefenamic acid and basic sites on the silica stationary phase (residual silanols). | 1. Mobile Phase pH Adjustment: Lower the mobile phase pH to suppress the ionization of residual silanols. A pH of around 3 is often effective.[1][2] 2. Use of an End-Capped Column: Employ a column with end-capping to block the problematic silanol groups.[3][4] 3. Increase Buffer Concentration: A higher buffer concentration can help to mask the silanol interactions.[5] 4. Consider a Different Stationary Phase: A C8 or a polar-embedded column may offer different selectivity and reduce tailing.[2][5] |
| Peak Fronting | Sample overload or column collapse. | 1. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 2. Check Column Integrity: If fronting appears suddenly, the column may be damaged. Replace the column if necessary.[6] |
| Poor Resolution | Inadequate separation between Mefenamic Acid and this compound or other matrix components. | 1. Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer to improve separation.[7] 2. Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. 3. Employ a Gradient Elution: A gradient program can help to separate closely eluting peaks.[8] 4. Use a Higher Efficiency Column: A column with a smaller particle size or a longer length can increase resolution.[4] |
| Broad Peaks | Extra-column volume, slow kinetics of interaction, or a void in the column. | 1. Minimize Tubing Length and Diameter: Use shorter, narrower tubing between the injector, column, and detector to reduce dead volume.[4] 2. Increase Column Temperature: A slightly elevated temperature (e.g., 40°C) can improve peak shape.[5] 3. Check for Column Voids: If the problem persists, a void may have formed at the column inlet. Reversing and flushing the column may help, but replacement is often necessary. |
Troubleshooting Workflow
References
- 1. Liquid chromatography method for determination of mefenamic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. impactfactor.org [impactfactor.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric sus ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08425J [pubs.rsc.org]
Addressing ion suppression in Mefenamic Acid quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression during the quantification of Mefenamic Acid using LC-MS/MS.
Troubleshooting Guide
This section offers step-by-step guidance to identify and resolve common issues related to ion suppression in Mefenamic Acid analysis.
Issue: Poor sensitivity or inconsistent results for Mefenamic Acid quantification.
This is a common indicator of ion suppression, where components in the sample matrix interfere with the ionization of Mefenamic Acid, leading to a reduced signal.[1][2][3]
Troubleshooting Steps:
-
Confirm Ion Suppression:
-
Post-Column Infusion Test: This is a definitive method to identify regions of ion suppression in your chromatogram.[4][5] A standard solution of Mefenamic Acid is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A drop in the baseline signal for Mefenamic Acid indicates the retention time at which matrix components are eluting and causing suppression.[5]
-
Matrix Effect Evaluation: Compare the peak area of Mefenamic Acid in a standard solution prepared in a pure solvent to the peak area of a post-extraction spiked sample at the same concentration. A significantly lower peak area in the matrix sample confirms the presence of ion suppression.[3][4]
-
-
Optimize Sample Preparation:
-
The goal is to remove interfering matrix components before analysis.[3][6] Common techniques for biofluids like plasma or urine include:
-
Liquid-Liquid Extraction (LLE): This technique separates Mefenamic Acid from the matrix based on its solubility in two immiscible liquids. A validated LLE protocol for Mefenamic Acid in human plasma uses an organic solvent for extraction.[7][8]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts by selectively retaining Mefenamic Acid on a solid sorbent while matrix components are washed away.[3][9]
-
Protein Precipitation (PPT): While a simpler method, PPT may not remove all interfering phospholipids, which are common sources of ion suppression.[9][10]
-
-
-
Refine Chromatographic Conditions:
-
Improve Separation: Adjusting the chromatographic method to separate the elution of Mefenamic Acid from the interfering matrix components is a highly effective strategy.[3][5] This can be achieved by:
-
Reduce Injection Volume: Diluting the sample or injecting a smaller volume can reduce the amount of interfering compounds introduced into the system, though this may impact sensitivity for trace analysis.[4][12]
-
-
Adjust Mass Spectrometer Settings:
-
Change Ionization Polarity: Mefenamic Acid can be detected in negative ionization mode.[7][8] Switching from positive to negative mode can sometimes reduce ion suppression as fewer matrix components may ionize in this mode.[1][4]
-
Consider a Different Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[1][12] If your instrument allows, testing APCI could be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in Mefenamic Acid quantification?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids, proteins) reduce the ionization efficiency of the target analyte, in this case, Mefenamic Acid, in the mass spectrometer's ion source.[1][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and lack of reproducibility in quantitative results.[2]
Q2: What are the common sources of ion suppression when analyzing Mefenamic Acid in biological samples?
A2: Common sources of ion suppression in biological matrices like plasma or urine include:
-
Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in ESI.[9]
-
Salts and Endogenous Compounds: High concentrations of salts or other small molecules in the sample can interfere with the ionization process.[4][13]
-
Exogenous Substances: Contaminants introduced during sample collection or preparation can also lead to suppression.[4]
Q3: How can I choose the best sample preparation technique to minimize ion suppression for Mefenamic Acid?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing a wider range of interfering compounds compared to Protein Precipitation (PPT) and are often preferred for minimizing ion suppression.[3][9]
-
For Mefenamic Acid in human plasma, a validated LC-MS/MS method has been successfully developed using LLE.[7][8]
Q4: Can changing the LC mobile phase help reduce ion suppression?
A4: Yes, optimizing the mobile phase can significantly reduce ion suppression by improving the chromatographic separation of Mefenamic Acid from matrix interferences.[3] Strategies include adjusting the organic solvent ratio, pH, or using different buffer additives. For example, a method for Mefenamic Acid in human plasma utilizes a mobile phase of 2 mM ammonium acetate buffer and methanol.[7]
Q5: Is it better to use a stable isotope-labeled internal standard for Mefenamic Acid analysis?
A5: Yes, using a stable isotope-labeled (SIL) internal standard, such as Mefenamic Acid-d4, is highly recommended.[14] A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression.[15] This allows for accurate quantification as the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensity is suppressed.[3]
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Mefenamic Acid Recovery and Matrix Effect
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (LLE) | ~73 | Not explicitly quantified, but method was successful for pharmacokinetic study | [7] |
| Solid-Phase Extraction (SPE) | >99 | Not explicitly quantified, but described as providing high recovery | [10][16] |
| Protein Precipitation (PPT) | Not specified for Mefenamic Acid, but generally provides lower cleanup | Not specified | [9] |
Note: Direct comparative studies for Mefenamic Acid were not found in the search results. The data is compiled from different studies and should be interpreted accordingly.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
Prepare a standard solution of Mefenamic Acid in a suitable solvent (e.g., methanol) at a concentration that gives a stable and moderate signal on your LC-MS/MS system.
-
Set up a 'T' junction to connect the output of the LC column and a syringe pump to the inlet of the mass spectrometer's ion source.
-
Infuse the Mefenamic Acid standard solution at a constant, low flow rate (e.g., 10 µL/min) using the syringe pump to obtain a stable baseline signal.[17]
-
Prepare a blank matrix sample by performing the same extraction procedure used for your study samples on a matrix that does not contain Mefenamic Acid.
-
Inject the extracted blank matrix sample into the LC system running your chromatographic method.
-
Monitor the baseline signal of the infused Mefenamic Acid. Any significant drop in the signal intensity indicates a region of ion suppression.[5] The retention time of this drop corresponds to the elution of interfering components from the matrix.
Protocol 2: Liquid-Liquid Extraction (LLE) for Mefenamic Acid from Human Plasma
This protocol is adapted from a published method.[7][8]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., Diclofenac or Mefenamic Acid-d4).
-
Add 50 µL of 0.25% acetic acid and vortex for 15 seconds.
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture for at least 1 minute.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Liquid-Liquid Extraction (LLE) workflow for Mefenamic Acid.
References
- 1. providiongroup.com [providiongroup.com]
- 2. zefsci.com [zefsci.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 7. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
- 15. DSpace [research-repository.griffith.edu.au]
- 16. [PDF] Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 17. iosrjournals.org [iosrjournals.org]
Technical Support Center: Mefenamic Acid-d3 Stability in Biological Matrices
Welcome to the technical support center for Mefenamic Acid-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various biological matrices.
Stability of Mefenamic Acid in Human Plasma
While specific quantitative stability data for this compound is not extensively published, the stability of the parent compound, Mefenamic Acid, has been well-documented and can serve as a reliable surrogate for experimental planning. The following tables summarize the stability of Mefenamic Acid in human plasma under various storage conditions. A bioanalytical method using Mefenamic Acid-d4 as an internal standard has also been validated, indicating the general stability of deuterated mefenamic acid under typical bioanalytical conditions.[1]
Freeze-Thaw Stability of Mefenamic Acid in Human Plasma
| Number of Freeze-Thaw Cycles | Analyte Concentration (µg/mL) | Accuracy (%) | Precision (%CV) | Stability Assessment |
| 3 | 0.05 (Low QC) | 98.0 | 4.2 | Stable |
| 3 | 8.0 (High QC) | 102.0 | 3.5 | Stable |
QC: Quality Control; CV: Coefficient of Variation. Data indicates that Mefenamic Acid is stable in human plasma for at least three freeze-thaw cycles when stored at -20°C.
Short-Term (Bench-Top) Stability of Mefenamic Acid in Human Plasma at Room Temperature
| Storage Duration (hours) | Analyte Concentration (µg/mL) | Accuracy (%) | Precision (%CV) | Stability Assessment |
| 24 | 0.05 (Low QC) | 96.0 | 5.1 | Stable |
| 24 | 8.0 (High QC) | 101.0 | 2.8 | Stable |
Data indicates that Mefenamic Acid is stable in human plasma for at least 24 hours at room temperature.
Long-Term Stability of Mefenamic Acid in Human Plasma at -20°C
| Storage Duration (weeks) | Analyte Concentration (µg/mL) | Accuracy (%) | Precision (%CV) | Stability Assessment |
| 8 | 0.05 (Low QC) | 95.0 | 6.3 | Stable |
| 8 | 8.0 (High QC) | 99.0 | 4.7 | Stable |
Data indicates that Mefenamic Acid is stable in human plasma for at least 8 weeks when stored at -20°C.
Experimental Protocols
Protocol 1: Sample Preparation for Mefenamic Acid Analysis in Human Plasma via Protein Precipitation
This protocol is adapted from a validated high-throughput LC-MS/MS method.[1]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a 96-well plate.
-
Internal Standard Spiking: Add 50 µL of this compound internal standard (IS) working solution (e.g., 1000 ng/mL in 50% methanol) to each plasma sample.
-
Protein Precipitation: Add 400 µL of acetonitrile containing 0.1% formic acid to each well.
-
Mixing: Vortex the 96-well plate for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation/Filtration: Centrifuge the plate to pellet the precipitated proteins or use a filter plate to collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Mefenamic Acid
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of Mefenamic Acid.[1]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 3 µm particle size).
-
Mobile Phase: An isocratic mixture of 2 mM ammonium formate with 0.1% formic acid and acetonitrile (e.g., 30:70 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte and internal standard.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mefenamic Acid Transition: m/z 242.1 → 224.1
-
This compound Transition: m/z 245.1 → 227.1
-
-
Troubleshooting and FAQs
Q1: I am observing high variability in my this compound internal standard response. What could be the cause?
A1: High variability in the internal standard (IS) response can be due to several factors:
-
Inconsistent Sample Preparation: Ensure thorough vortexing after adding the IS and during the extraction steps to guarantee consistent recovery.
-
Pipetting Errors: Use calibrated pipettes and consistent technique when adding the IS to each sample.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the IS. Ensure your chromatographic method effectively separates the IS from interfering matrix components.
-
IS Stability: While generally stable, prolonged exposure of the working solution to light or elevated temperatures could lead to degradation. Prepare fresh working solutions regularly.
Q2: Can the deuterium label on this compound exchange with protons from the solvent or matrix?
A2: Deuterium-hydrogen exchange is a potential issue with deuterated internal standards, especially if the deuterium atoms are located on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups. For this compound, the position of the deuterium label is critical. If it is on the methyl group, it is generally stable. However, if it were on the carboxylic acid or amine group, back-exchange would be a significant concern. Always source deuterated standards from reputable suppliers who provide information on the labeling position and isotopic purity.
Q3: My this compound appears to be degrading during sample storage. How can I mitigate this?
A3: Based on the stability data for the parent compound, this compound should be stable under standard bioanalytical storage conditions. If you suspect degradation, consider the following:
-
Storage Temperature: Ensure samples are consistently stored at or below -20°C. For long-term storage, -70°C is recommended.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes if repeated analysis is anticipated.
-
pH of the Matrix: Extreme pH conditions can promote hydrolysis. Ensure the pH of your samples remains within a stable range.
Q4: What are the expected retention times for Mefenamic Acid and this compound?
A4: Ideally, the deuterated internal standard should co-elute with the analyte. However, a slight shift in retention time can sometimes be observed due to the isotopic effect. In a validated method using Mefenamic Acid-d4, the retention times were very close: 2.28 minutes for Mefenamic Acid and 2.29 minutes for Mefenamic Acid-d4.[1]
Q5: How do I prepare my stock and working solutions for this compound?
A5:
-
Stock Solution: Prepare a stock solution of this compound in a solvent like methanol at a concentration of 1 mg/mL. Store this solution at 2-8°C.
-
Working Solution: Prepare the working internal standard solution by diluting the stock solution in a suitable solvent (e.g., 50% methanol) to the desired concentration for spiking into your samples (e.g., 1000 ng/mL). It is recommended to prepare the working solution fresh daily.[1]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting high internal standard variability.
References
Technical Support Center: Mefenamic Acid Bioanalysis
Welcome to the technical support center for the bioanalysis of Mefenamic Acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in mefenamic acid bioanalysis?
The most frequently encountered interferences in the bioanalysis of mefenamic acid include matrix effects from biological samples, the presence of metabolites, co-administered medications, and issues related to sample collection and handling, such as hemolysis.[1][2] Matrix effects, which can either suppress or enhance the analyte signal during LC-MS/MS analysis, are a primary concern and often stem from endogenous components of the biological matrix, like phospholipids.[3]
Q2: How can matrix effects be minimized during sample preparation?
Effective sample preparation is crucial for mitigating matrix effects. The choice of technique depends on the complexity of the matrix and the required sensitivity of the assay. Common approaches include:
-
Protein Precipitation (PPT): A simple and rapid method, often using acetonitrile, to remove the bulk of proteins from plasma or serum samples.[4]
-
Liquid-Liquid Extraction (LLE): This technique offers a higher degree of sample cleanup compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.[5]
-
Solid-Phase Extraction (SPE): Considered one of the most effective methods for sample cleanup, SPE can significantly reduce matrix effects and improve assay selectivity and recovery.[1][6][7][8]
Q3: Can hemolyzed samples affect the accuracy of mefenamic acid quantification?
Yes, hemolyzed samples can potentially impact the bioanalysis of mefenamic acid.[1][2] Hemolysis, the rupture of red blood cells, releases intracellular components into the plasma or serum, which can interfere with the analysis.[9] This can lead to either suppression or enhancement of the analyte signal in LC-MS/MS assays.[10][11] While some studies have shown no significant impact of hemolysis on the pharmacokinetics of certain drugs, the effect is analyte-dependent and should be evaluated during method validation.[9][10] If hemolysis is observed, it is recommended to assess its impact on the assay. In some cases, dilution of the hemolyzed sample with control plasma may be a viable solution, but in more severe instances, modifications to the analytical method, such as enhanced sample cleanup or chromatographic adjustments, may be necessary.[11]
Q4: Which metabolites of mefenamic acid could potentially interfere with its bioanalysis?
Mefenamic acid is primarily metabolized by the cytochrome P450 enzyme CYP2C9 into two main oxidative metabolites: 3'-hydroxymethylmefenamic acid and 3'-carboxymefenamic acid.[1] These metabolites can undergo further glucuronidation.[1] Additionally, mefenamic acid can form reactive acyl glucuronide and S-acyl-CoA thioester metabolites.[12][13] It is essential that the analytical method can chromatographically separate mefenamic acid from these metabolites to ensure accurate quantification.
Q5: What are some co-administered drugs that could interfere with mefenamic acid analysis?
A wide range of drugs are known to interact with mefenamic acid, and while these are primarily pharmacodynamic or pharmacokinetic interactions, the potential for analytical interference exists if a co-administered drug or its metabolites have similar physicochemical properties to mefenamic acid and are co-extracted. Some examples of interacting drugs include other NSAIDs (e.g., aspirin, ibuprofen), anticoagulants (e.g., warfarin), and selective serotonin reuptake inhibitors (SSRIs).[6][12][14] The risk of analytical interference is highest if the co-administered drug has a similar mass-to-charge ratio and retention time.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step |
| Suboptimal mobile phase composition | Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile, methanol), the aqueous component (e.g., buffer type and concentration), and the pH. The addition of a small percentage of formic acid or acetic acid can often improve peak shape for acidic compounds like mefenamic acid.[1][4] |
| Column degradation or contamination | Flush the column with a strong solvent, or if performance does not improve, replace the column. |
| Inappropriate column chemistry | Ensure the selected column (e.g., C8, C18) is suitable for the separation of mefenamic acid from potential interferences.[4][5] |
Issue 2: Inconsistent Results or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Variable matrix effects | Improve the sample cleanup procedure. Consider switching from protein precipitation to a more robust method like solid-phase extraction (SPE) to remove a wider range of interfering endogenous components.[1][6][7][8] |
| Inconsistent sample collection/handling | Standardize procedures for blood collection, processing, and storage to minimize variability from factors like hemolysis.[9][10] |
| Internal standard issues | Ensure the internal standard is added consistently and at an appropriate concentration. If not using a stable isotope-labeled internal standard, select one with physicochemical properties very similar to mefenamic acid. |
Issue 3: Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient extraction | Optimize the extraction parameters. For LLE, experiment with different organic solvents and pH conditions. For SPE, evaluate different sorbents, wash solutions, and elution solvents.[6][7][15] |
| Analyte degradation | Investigate the stability of mefenamic acid in the biological matrix and during all steps of the sample preparation and analysis process. |
Experimental Protocols
Representative LC-MS/MS Method for Mefenamic Acid in Human Plasma
This protocol is a summary of typical methods found in the literature and should be optimized and validated for specific laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction) [1]
-
Condition an appropriate SPE cartridge.
-
Load 200 µL of human plasma sample.
-
Wash the cartridge to remove interfering substances.
-
Elute mefenamic acid and the internal standard with a suitable solvent (e.g., 1.5 mL of the mobile phase).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. Liquid Chromatography [1][5][16]
-
Column: C18 or C8 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm).[5][16]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 2 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A common composition is a 20:80 (v/v) mixture of 2 mM ammonium acetate in water and acetonitrile.[1][2]
-
Injection Volume: 3 - 5 µL.[1]
3. Mass Spectrometry [1][5][16]
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.[2][5][16]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Quantitative Data Summary
| Parameter | Mefenamic Acid | Reference |
| Linearity Range | 20 - 6000 ng/mL | [5][16] |
| 35 - 7000 ng/mL | [1][2] | |
| 20.659 - 20067.772 ng/mL | [1] | |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | [5][16] |
| 35 ng/mL | [1][2] | |
| 20.659 ng/mL | [1] | |
| Recovery | ~73% (LLE) | [5][16] |
| >99% (SPE) | [15] |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of mefenamic acid in plasma.
Caption: A troubleshooting decision tree for common issues in mefenamic acid bioanalysis.
Caption: The primary metabolic pathway of mefenamic acid.
References
- 1. impactfactor.org [impactfactor.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. scispace.com [scispace.com]
- 4. japsonline.com [japsonline.com]
- 5. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preventing in-source fragmentation of Mefenamic Acid-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mefenamic Acid-d3. The focus of this guide is to address and prevent in-source fragmentation during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
In-source fragmentation is the breakdown of an analyte, such as this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This phenomenon can lead to an underestimation of the parent ion and an overestimation of fragment ions, compromising the accuracy and sensitivity of quantitative assays.
Q2: What is the most common in-source fragment observed for this compound?
The most common fragmentation for Mefenamic Acid and its deuterated analogs involves the loss of the carboxylic acid group as carbon dioxide (CO2), resulting in a neutral loss of 44 Da. For this compound, with a precursor ion ([M-H]⁻) m/z of approximately 243.3, the resulting fragment ion would be observed at an m/z of approximately 199.3.
Q3: How can I minimize in-source fragmentation of this compound?
In-source fragmentation can be minimized by optimizing the ion source parameters. Key parameters to adjust include:
-
Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage accelerates ions from the ion source to the mass analyzer. Higher voltages increase the energy of collisions with gas molecules, leading to more fragmentation. Reducing the cone voltage is a primary strategy to minimize in-source fragmentation.[1]
-
Source Temperature: Elevated temperatures can provide additional energy to the analyte ions, promoting thermal degradation and fragmentation.[1] Optimizing the source temperature to the lowest effective value can help preserve the intact molecule.
-
Nebulizer Gas Flow: The flow rate of the nebulizer gas can influence the desolvation process and the internal energy of the ions. Adjusting this parameter can sometimes help in reducing fragmentation.
Q4: Which ionization mode is best for analyzing this compound?
Both positive and negative electrospray ionization (ESI) modes can be used for this compound analysis. However, negative ion mode is often preferred for acidic compounds like Mefenamic Acid as it readily forms a stable deprotonated molecule ([M-H]⁻).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High abundance of the m/z 199.3 fragment ion and low abundance of the m/z 243.3 precursor ion. | In-source fragmentation due to excessive ion source energy. | 1. Decrease the cone voltage (or declustering potential/fragmentor voltage) in a stepwise manner. 2. Reduce the ion source temperature. 3. Optimize the nebulizer gas flow rate. |
| Poor sensitivity for the this compound precursor ion. | Suboptimal ionization conditions or significant in-source fragmentation. | 1. Confirm the mass spectrometer is tuned and calibrated. 2. Optimize the mobile phase composition and pH. For negative ion mode, a slightly basic mobile phase can enhance deprotonation. 3. Follow the steps to minimize in-source fragmentation. |
| Inconsistent fragmentation patterns between samples. | Matrix effects or fluctuating ion source conditions. | 1. Ensure consistent sample preparation and matrix composition. 2. Check for any drift in the mass spectrometer's source parameters during the analytical run. 3. Employ a stable isotope-labeled internal standard for reliable quantification. |
Experimental Protocols
Protocol for Optimizing Cone Voltage to Minimize In-source Fragmentation
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Set up the LC-MS/MS system with a suitable column and mobile phase for the analysis of Mefenamic Acid.
-
Infuse the standard solution directly into the mass spectrometer or make repeated injections.
-
Set the mass spectrometer to monitor the precursor ion of this compound ([M-H]⁻ at m/z 243.3) and its expected primary fragment (m/z 199.3).
-
Begin with a typical cone voltage for your instrument (e.g., 30 V).
-
Gradually decrease the cone voltage in increments of 5 V (e.g., 30 V, 25 V, 20 V, 15 V, 10 V).
-
At each voltage setting, record the ion intensities for both the precursor and fragment ions.
-
Plot the ion intensity of the precursor ion (m/z 243.3) and the fragment ion (m/z 199.3) as a function of the cone voltage.
-
Select the cone voltage that provides the highest intensity for the precursor ion while minimizing the intensity of the fragment ion.
Visualizations
Caption: Proposed in-source fragmentation pathway of this compound.
Caption: Troubleshooting workflow for in-source fragmentation.
References
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS and Alternative Methods for Mefenamic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for Mefenamic Acid Analysis, Featuring the Use of Mefenamic Acid-d3 as an Internal Standard.
This guide provides a comprehensive comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of mefenamic acid, utilizing this compound as a stable isotope-labeled internal standard, against alternative analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Spectrophotometry. The experimental data and protocols presented herein offer a detailed overview of the performance and characteristics of each method to aid in the selection of the most appropriate analytical strategy for your research and development needs.
Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision in drug development and quality control, directly impacting the reliability and accuracy of quantitative results. This section provides a comparative summary of key validation parameters for the LC-MS/MS method alongside HPLC-UV and UV-Spectrophotometry for the analysis of mefenamic acid.
| Parameter | LC-MS/MS with this compound | HPLC-UV | UV-Spectrophotometry |
| Linearity Range | 20.659 - 20067.772 ng/mL[1] | 5 - 250 µg/mL[2] | 1 - 20 µg/mL[3] |
| Limit of Quantification (LOQ) | 20.659 ng/mL[1] | 14.78 µg/mL[4] | 1.733 µg/mL[3] |
| Precision (%RSD) | < 3.5%[1] | < 2%[5] | 0.04%[6] |
| Accuracy/Recovery (%) | 95.2% at LLOQ[1] | 99% - 108%[2] | 100.08%[6] |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This section details the experimental procedure for the validated LC-MS/MS method for the quantification of mefenamic acid in plasma samples using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add a working solution of this compound internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile containing 0.1% formic acid).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent[1]
-
Column: BDS Hypersil C8 (100 x 4.6 mm, 3 µm)[1]
-
Mobile Phase: Isocratic mixture of 2 mM ammonium formate (containing 0.1% formic acid) and acetonitrile (30:70 v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 2 µL[1]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API-4000 triple quadrupole mass spectrometer or equivalent[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Mefenamic Acid: m/z 242.1 → 224.1 (example transition, specific ions may vary)
-
This compound: m/z 245.1 → 227.1 (example transition, specific ions may vary)
-
-
Collision Energy (CE): Optimized for each transition[1]
Alternative Methodologies
HPLC-UV Method
A validated HPLC-UV method offers a cost-effective alternative for the quantification of mefenamic acid in pharmaceutical dosage forms.[2]
-
Column: Chromolith RP-18e (100 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: A binary gradient of 0.1% formic acid in deionized water and 100% acetonitrile[2]
-
Detection: UV at 275 nm[2]
UV-Spectrophotometric Method
For simple and rapid quantification, a UV-spectrophotometric method can be employed.
Visualizing the LC-MS/MS Workflow
The following diagram illustrates the key stages of the LC-MS/MS analytical workflow for mefenamic acid, from sample introduction to data acquisition.
Caption: Workflow for LC-MS/MS analysis of mefenamic acid.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. latamjpharm.org [latamjpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of HPLC Method for Estimation of Mefenamic Acid Tablets [repository.sustech.edu]
- 6. neliti.com [neliti.com]
- 7. iajpr.com [iajpr.com]
A Head-to-Head Battle: Mefenamic Acid-d3 vs. Structural Analog Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of mefenamic acid, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Mefenamic Acid-d3, and commonly used structural analog internal standards. The supporting experimental data underscores the superior performance of the deuterated standard in bioanalytical applications.
In the realm of quantitative mass spectrometry, the ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties. This ensures that any variability during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, is effectively normalized. Stable isotope-labeled internal standards, like this compound, are widely regarded as the gold standard because they are chemically identical to the analyte, differing only in isotopic composition.[1][2] This subtle mass difference allows for their distinction by a mass spectrometer while ensuring they behave nearly identically to the unlabeled analyte throughout the analytical process.
Conversely, structural analog internal standards are molecules with a similar but not identical chemical structure to the analyte. While more readily available and often less expensive, their different physicochemical properties can lead to variations in extraction recovery and chromatographic retention time, and they may not fully compensate for matrix effects, potentially compromising assay accuracy and precision.[1][3]
Performance Data: A Comparative Analysis
| Performance Metric | This compound (Expected) | Structural Analog (e.g., Diclofenac, Indomethacin) |
| Accuracy (% Bias) | Typically < 5% | Can be up to 15% or higher[4] |
| Precision (% RSD) | Typically < 10% | Often higher, can exceed 15%[4] |
| Matrix Effect | Minimal, effectively compensated | Potential for significant uncompensated matrix effects |
| Extraction Recovery | Closely tracks analyte | May differ from analyte |
| Chromatographic Retention | Co-elutes with analyte | Separate elution, may not track analyte response in the presence of co-eluting matrix components |
This table represents expected performance based on general findings in the literature comparing stable isotope-labeled and structural analog internal standards.
One study directly comparing a stable isotope-labeled internal standard with a structural analog for another compound found that the SIL internal standard resulted in significantly lower variance and improved accuracy.[1]
Experimental Protocols
The following are generalized experimental protocols for the bioanalytical determination of mefenamic acid using either a deuterated or a structural analog internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or a structural analog).
-
Add 200 µL of 0.1 M HCl to acidify the plasma.
-
Add 1 mL of diethyl ether and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Mefenamic Acid: m/z 240.1 → 196.0
-
This compound: m/z 243.1 → 199.0
-
Diclofenac: m/z 294.0 → 250.0[5]
-
Indomethacin: m/z 356.1 → 312.0
-
Visualizing the Rationale and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Logical flow for internal standard selection.
Caption: Experimental workflow for mefenamic acid bioanalysis.
Mefenamic acid primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6][7]
Caption: Mefenamic acid signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. nbinno.com [nbinno.com]
- 5. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 7. Mefenamic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Mefenamic Acid Utilizing Mefenamic Acid-d3
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioanalytical Method Performance with Supporting Experimental Data
The accurate quantification of mefenamic acid in biological matrices is a critical aspect of pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as mefenamic acid-d3, is a widely accepted practice to ensure the reliability and robustness of bioanalytical methods. Cross-validation of these methods becomes imperative when sample analysis is conducted at different laboratories or when different analytical techniques are employed within the same study. This guide provides a comprehensive comparison of bioanalytical methods for mefenamic acid that use this compound (or a similar deuterated standard, mefenamic acid-d4) as an internal standard, supported by experimental data and detailed protocols.
Understanding Bioanalytical Method Cross-Validation
Cross-validation is the process of comparing the validation parameters of two or more bioanalytical methods to demonstrate their equivalence.[1][2] This is crucial for ensuring data integrity and consistency when, for instance, a study is transferred between laboratories or when a new method is introduced to replace an existing one. The U.S. Food and Drug Administration (FDA) provides guidance on when cross-validation is necessary, such as when sample analyses for a single study are conducted at more than one site.[1][3]
The following diagram illustrates a typical workflow for the cross-validation of bioanalytical methods:
Comparative Analysis of Validated Methods
This section presents a comparison of key validation parameters from different published bioanalytical methods for mefenamic acid that utilize a deuterated internal standard. While direct cross-validation studies between these specific methods are not publicly available, this side-by-side comparison of their reported performance provides valuable insights for researchers.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) |
| Internal Standard | Mefenamic Acid-d4 | Diclofenac (alternative) |
| Linearity Range | Not specified | 20 to 6000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not specified | 20 ng/mL |
| Intra-day Precision (%CV) | 2.45% - 2.57% | Not specified |
| Inter-day Precision (%CV) | 3.11% - 5.5% | Not specified |
| Intra-day Accuracy (%) | 89.52% - 99.71% | Not specified |
| Inter-day Accuracy (%) | 91.67% - 97.67% | Not specified |
| Mean Recovery (%) | 83% | 73% |
Note: Data for Method 1 is derived from a study that used Mefenamic Acid-d4 as the internal standard.[4] Data for Method 2 is from a study that used diclofenac as the internal standard and provides a relevant comparison point for LC-MS/MS methods.[5]
Detailed Experimental Protocols
The following are summaries of the experimental methodologies employed in the development and validation of bioanalytical methods for mefenamic acid.
Method 1: High-Throughput LC-MS/MS with Protein Precipitation
This method was developed for the quantification of mefenamic acid in rat plasma using mefenamic acid-d4 as an internal standard.[4]
-
Sample Preparation: Protein precipitation was performed in a 96-well plate format. To 100 µL of plasma, the internal standard was added, followed by acetonitrile containing 0.1% formic acid. The mixture was vortexed, and the filtrate was collected under vacuum, evaporated, and reconstituted in the mobile phase for analysis.[4]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 2: LC-MS/MS with Liquid-Liquid Extraction
This method describes the quantification of mefenamic acid in human plasma using diclofenac as the internal standard.[5]
-
Sample Preparation: Liquid-liquid extraction was employed.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Conclusion
The selection of a bioanalytical method and the necessity for cross-validation are critical decisions in the drug development process. While both protein precipitation and liquid-liquid extraction followed by LC-MS/MS analysis have proven to be effective for the quantification of mefenamic acid in plasma, the choice of method will depend on specific study requirements, such as throughput needs and matrix effects. The use of a deuterated internal standard like this compound or -d4 is highly recommended for achieving optimal accuracy and precision. When transferring methods between laboratories or utilizing different techniques, a thorough cross-validation as outlined by regulatory bodies is essential to ensure the generation of reliable and comparable data.
References
- 1. fda.gov [fda.gov]
- 2. moh.gov.bw [moh.gov.bw]
- 3. fda.gov [fda.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Mefenamic Acid-d3 in Bioanalytical Assays: A Comparative Guide to Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical step in the validation of bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, ensuring accurate and precise quantification. This guide provides a comparative overview of the performance of Mefenamic Acid-d3 as an internal standard, focusing on the key validation parameters of linearity, accuracy, and precision. Data for alternative internal standards, such as Mefenamic Acid-d4 and diclofenac, are also presented to offer a comprehensive assessment.
Comparative Performance of Internal Standards
The choice of an internal standard can significantly impact the reliability of a bioanalytical method. Deuterated standards like this compound and Mefenamic Acid-d4 are often preferred due to their similar physicochemical properties to the analyte, Mefenamic Acid. This similarity helps to compensate for variability during sample extraction and ionization in mass spectrometry.
Linearity
Linearity demonstrates the direct proportionality between the analyte's concentration and the instrumental response. A high correlation coefficient (R²) is indicative of a strong linear relationship.
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Reference |
| Mefenamic Acid-d4 | Mefenamic Acid | Rat Plasma | 20.659 - 20067.772 | > 0.9995 | [1] |
| Diclofenac | Mefenamic Acid | Human Plasma | 20 - 6000 | Not Specified | [2][3] |
| Not Specified | Mefenamic Acid | Human Plasma | 0.5 - 30 (µg/mL) | 0.9914 | [4] |
| Not Specified | Mefenamic Acid | Pharmaceutical Formulation | 5 - 250 (mg/L) | 0.9995 | [5] |
Accuracy and Precision
Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. These parameters are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC).
Table 2: Accuracy and Precision Data for Mefenamic Acid Quantification
| Internal Standard | Analyte | Matrix | Concentration Level (ng/mL) | Accuracy (% Nominal) | Precision (%CV) | Reference |
| Mefenamic Acid-d4 | Mefenamic Acid | Rat Plasma | LLoQ (20.659) | 95.2 | 3.5 | [1] |
| LQC (1220.760) | Not Specified | Not Specified | [1] | |||
| MQC-I (34779.500) | Not Specified | Not Specified | [1] | |||
| MQC-II (194765.200) | Not Specified | Not Specified | [1] | |||
| HQC (295625.750) | Not Specified | Not Specified | [1] | |||
| Diclofenac | Mefenamic Acid | Human Plasma | LLOQ QC (20) | 85.0 - 115.0 (implied) | ≤ 20 (implied) | [2][3] |
| LQC (40) | 85.0 - 115.0 (implied) | ≤ 15 (implied) | [2][3] | |||
| MQC (2500) | 85.0 - 115.0 (implied) | ≤ 15 (implied) | [2][3] | |||
| HQC (5000) | 85.0 - 115.0 (implied) | ≤ 15 (implied) | [2][3] |
Experimental Protocols
The validation of a bioanalytical method is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8] A typical experimental protocol for the quantification of mefenamic acid in a biological matrix using a deuterated internal standard is outlined below.
Bioanalytical Method Validation Workflow
Caption: A generalized workflow for bioanalytical method validation.
Key Experimental Steps
-
Preparation of Stock and Working Solutions :
-
Stock solutions of mefenamic acid and this compound (or other internal standards) are prepared in a suitable organic solvent, such as methanol, at a high concentration (e.g., 1 mg/mL).[1]
-
Working solutions are then prepared by diluting the stock solutions to various concentrations to be used for spiking calibration standards and quality control (QC) samples.[1]
-
-
Preparation of Calibration Standards and Quality Control Samples :
-
Calibration standards are prepared by spiking blank biological matrix (e.g., plasma, serum) with known concentrations of mefenamic acid.[1]
-
QC samples are prepared in a similar manner at a minimum of three concentration levels: low, medium, and high.
-
-
Sample Extraction :
-
Aliquots of the biological samples (calibration standards, QCs, and unknown samples) are transferred to a clean tube.
-
The internal standard working solution is added to each sample, except for the blank matrix.
-
Proteins are precipitated by adding a precipitating agent like acetonitrile or methanol, followed by vortexing and centrifugation.[1] Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for sample clean-up.
-
-
LC-MS/MS Analysis :
-
The supernatant from the extraction step is transferred to an autosampler vial for injection into the LC-MS/MS system.
-
Chromatographic separation is achieved on a suitable column (e.g., C18) with an appropriate mobile phase.[2][3]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific transitions for mefenamic acid and the internal standard.[2][3]
-
-
Data Analysis :
-
The peak area ratios of the analyte to the internal standard are plotted against the nominal concentrations of the calibration standards to generate a calibration curve.
-
The linearity of the calibration curve is assessed by calculating the correlation coefficient (R²).
-
The concentrations of mefenamic acid in the QC samples and unknown samples are determined from the regression equation of the calibration curve.
-
Accuracy is calculated as the percentage of the measured concentration to the nominal concentration, while precision is expressed as the coefficient of variation (%CV).
-
Conclusion
The selection of a suitable internal standard is paramount for the development of a robust and reliable bioanalytical method. While specific comparative data for this compound is limited in the reviewed literature, the available information on Mefenamic Acid-d4 demonstrates excellent performance in terms of linearity, accuracy, and precision. Deuterated internal standards, in general, are considered the gold standard for LC-MS-based bioanalysis due to their ability to effectively compensate for matrix effects and other sources of variability. When choosing an internal standard for mefenamic acid analysis, researchers should consider the specific requirements of their assay and validate the chosen standard according to established regulatory guidelines to ensure the generation of high-quality data.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. d-nb.info [d-nb.info]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Method Validation Guidelines for Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
The use of deuterated stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Their ability to mimic the analyte's chemical and physical properties provides superior correction for variability during sample preparation and analysis. However, the unique characteristics of deuterated standards necessitate specific validation experiments to ensure data integrity. This guide provides a comparative overview of the key bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), with a focus on their requirements for methods employing deuterated internal standards.
Regulatory Landscape: A Harmonized Approach
Regulatory bodies worldwide have established comprehensive guidelines for bioanalytical method validation to ensure the reliability of data submitted for drug approvals. While historically there were regional differences, the ICH M10 guideline, "Bioanalytical Method Validation and Study Sample Analysis," represents a significant step towards global harmonization, incorporating principles from earlier FDA and EMA guidances.[1][2][3] For chromatographic methods using mass spectrometric detection, all three bodies strongly recommend the use of a SIL-IS whenever possible.[4][5]
The primary objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[1] When using deuterated standards, this involves not only the standard validation parameters like accuracy, precision, and stability, but also a critical evaluation of potential isotope-related issues.
Key Validation Parameters for Deuterated Internal Standards
The following table summarizes the critical validation parameters and compares the acceptance criteria across the major regulatory guidelines. The ICH M10 guideline is presented as the current harmonized standard.
| Validation Parameter | FDA (Guidance for Industry, 2018) | EMA (Guideline on Bioanalytical Method Validation, 2011) | ICH M10 (Harmonised Guideline, 2022) |
| Specificity & Selectivity | Method should differentiate the analyte and IS from interferences. Response from interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response.[5] | The method should differentiate the analyte and IS from endogenous components. Absence of interference is accepted where the response is less than 20% of the LLOQ for the analyte and 5% for the IS.[6] | In blank samples from at least 6 individual sources, interference at the retention time of the analyte should be ≤20% of the LLOQ, and at the retention time of the IS should be ≤5% of its response.[4] |
| Isotopic Purity / Crosstalk | Implicitly covered under selectivity. Potential for unlabeled analyte in the IS to interfere with analyte quantification must be assessed. | Not explicitly detailed but covered by selectivity requirements. | The presence of unlabeled analyte in the SIL-IS should be checked. If detected, its potential influence should be evaluated during method validation.[7] |
| Matrix Effect | Should be evaluated to ensure precision, selectivity, and accuracy are not compromised. A SIL-IS that co-elutes is expected to normalize this effect.[8] | Should be investigated using at least 6 lots of blank matrix from individual donors.[6] | Assessed with at least 6 lots of matrix. The matrix factor (response in presence of matrix vs. response in neat solution) should be calculated. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte and IS stability should be evaluated in stock solutions and in the biological matrix under various storage conditions (freeze-thaw, bench-top, long-term). | It is not needed to study the stability of SIL-IS if it is demonstrated that no isotope exchange reactions occur under the same conditions as the analyte stability tests.[6] | Stability of the analyte in matrix should be conducted. For SIL-IS, stability should be demonstrated, but if no isotope exchange is expected, this may not be necessary. |
| Accuracy & Precision | The mean value should be within 15% of the nominal value (20% at LLOQ). Precision (CV) should not exceed 15% (20% at LLOQ).[9] | The mean concentration should be within 15% of the nominal values (20% for the LLOQ). Precision should not exceed 15% CV (20% for LLOQ).[6] | For at least 3 runs, between-run accuracy should be within ±15% (±20% at LLOQ) and precision should be ≤15% (≤20% at LLOQ).[4] |
Experimental Protocols
Detailed and robust experimental design is critical for validating methods that use deuterated standards. Below are protocols for key experiments.
Protocol for Assessing Isotopic Purity and Crosstalk
Objective: To determine the contribution of the deuterated internal standard (IS) signal in the analyte's mass transition channel and the contribution of the unlabeled analyte signal in the IS's mass transition channel.
Methodology:
-
Prepare two sets of solutions:
-
Analyte Solution: Prepare a solution of the unlabeled analyte at the Upper Limit of Quantification (ULOQ) concentration in a neat solvent (e.g., methanol or acetonitrile).
-
IS Solution: Prepare a solution of the deuterated IS at its working concentration in the same neat solvent.
-
-
LC-MS/MS Analysis:
-
Inject the Analyte Solution and monitor both the analyte and the IS mass transitions.
-
Inject the IS Solution and monitor both the analyte and the IS mass transitions.
-
-
Data Evaluation & Acceptance Criteria:
-
Analyte Contribution to IS Channel: When injecting the ULOQ analyte solution, the peak area response in the IS channel should be ≤ 5% of the peak area response of the IS at its working concentration.
-
IS Contribution to Analyte Channel: When injecting the IS solution, the peak area response in the analyte channel should be ≤ 20% of the peak area response of the analyte at the Lower Limit of Quantification (LLOQ).[5][10]
-
Protocol for Evaluating Matrix Effect
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated IS.
Methodology:
-
Source Matrix: Obtain at least six different lots of blank biological matrix from individual donors.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and deuterated IS into a neat solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the six lots. Spike the analyte and deuterated IS into the post-extraction supernatant at low and high concentrations.
-
Set C (Pre-Extraction Spike): Spike the analyte and deuterated IS into blank matrix from each of the six lots before extraction, then process. (This set is primarily for recovery assessment but is often prepared concurrently).
-
-
LC-MS/MS Analysis: Analyze all samples.
-
Data Evaluation & Acceptance Criteria:
-
Calculate the Matrix Factor (MF) for the analyte and IS for each lot: MF = (Peak Response in Set B) / (Mean Peak Response in Set A)
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF)
-
The Coefficient of Variation (CV) of the IS-Normalized Matrix Factor across the six lots should not exceed 15%. This demonstrates that the deuterated IS effectively compensates for matrix variability.
-
Protocol for Assessing Deuterium Back-Exchange (Stability)
Objective: To ensure that the deuterium atoms on the IS do not exchange with hydrogen atoms from the sample matrix or processing solutions over time, which would compromise quantitation.
Methodology:
-
Prepare Stability Samples: Spike the deuterated IS into a pooled blank matrix at its working concentration.
-
Incubation: Store these samples under the same conditions anticipated for study samples (e.g., bench-top at room temperature, long-term at -80°C, and through freeze-thaw cycles).
-
LC-MS/MS Analysis:
-
Analyze the stability samples at various time points (e.g., 0, 4, 24 hours for bench-top; after 1, 2, 3 freeze-thaw cycles; after 1, 3, 6 months for long-term).
-
Concurrently, analyze a freshly prepared (time zero) comparison sample.
-
-
Data Evaluation & Acceptance Criteria:
-
Monitor the peak area response of the IS in the stability samples over time.
-
Crucially, monitor the analyte mass transition channel for any increase in signal, which would indicate back-exchange (IS converting to unlabeled analyte).
-
The response of the IS should remain consistent, and there should be no significant increase in the analyte channel over the tested period. As per EMA guidelines, if it can be demonstrated that no isotope exchange occurs, separate stability studies for the SIL-IS may not be required.[6]
-
Visualizing Workflows and Logic
Diagrams can clarify complex processes and relationships. The following have been generated using the DOT language to meet specifications.
Conclusion
The use of deuterated internal standards is the gold standard for quantitative LC-MS bioanalysis, a view strongly endorsed by the FDA, EMA, and the harmonized ICH M10 guideline. While these standards significantly enhance data quality by correcting for analytical variability, they are not a simple "plug-and-play" solution. A thorough validation is required to investigate potential pitfalls such as isotopic interference (crosstalk) and deuterium exchange. By following the harmonized principles outlined in the ICH M10 guideline and employing rigorous experimental protocols as described here, researchers can ensure their bioanalytical methods are robust, reliable, and compliant with global regulatory expectations, ultimately leading to higher quality data in support of drug development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the impact of different internal standards on Mefenamic Acid bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of mefenamic acid in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, ensuring precision and accuracy by compensating for variability during sample preparation and analysis. This guide provides an objective comparison of different internal standards used in the bioanalysis of mefenamic acid, supported by experimental data from published literature.
Comparative Analysis of Internal Standard Performance
The selection of an internal standard is ideally based on its structural similarity to the analyte, comparable extraction recovery, and chromatographic behavior. For mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), several compounds have been successfully employed as internal standards in various validated bioanalytical methods. The following tables summarize the quantitative performance of methods utilizing different internal standards for mefenamic acid analysis in human plasma.
Table 1: Performance Characteristics of LC-MS/MS Methods with Different Internal Standards
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | Precision (% CV) | Accuracy (% Bias) | Reference |
| Mefenamic Acid-d4 | 20.659 - 20067.772 | 20.659 | Not Reported | <15% | Within ±15% | [1] |
| Diclofenac | 20 - 6000 | 20 | 73 | <10% | Within ±10% | [2][3] |
| Indomethacin | 35 - 7000 | 35 | Not Reported | 4.89 - 5.98 | 99.36 - 102.20 | [4] |
Table 2: Performance Characteristics of HPLC-UV Methods with Different Internal Standards
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | Precision (% CV) | Accuracy (% Bias) | Reference |
| Diclofenac | 25 - 2000 | 25 | 110 | Not Reported | Not Reported | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. The following sections outline the key experimental procedures for mefenamic acid quantification using different internal standards.
Method 1: LC-MS/MS with Mefenamic Acid-d4 as Internal Standard
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, an internal standard solution is added, followed by acetonitrile. The mixture is vortexed and centrifuged. The supernatant is then evaporated and reconstituted in the mobile phase.[1]
-
Chromatography:
-
Mass Spectrometry:
Method 2: LC-MS/MS with Diclofenac as Internal Standard
-
Sample Preparation: Liquid-liquid extraction. To plasma, an internal standard solution is added, followed by an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Chromatography:
-
Mass Spectrometry:
Method 3: LC-MS/MS with Indomethacin as Internal Standard
-
Sample Preparation: Solid-phase extraction. Plasma samples are loaded onto an SPE cartridge, washed, and the analyte and IS are eluted with an appropriate solvent. The eluate is then analyzed.[4]
-
Chromatography:
-
Mass Spectrometry:
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the bioanalysis of mefenamic acid in plasma.
References
- 1. impactfactor.org [impactfactor.org]
- 2. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Liquid chromatography method for determination of mefenamic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using Mefenamic Acid-d3 in Regulatory Submissions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mefenamic Acid-d3, a stable isotope-labeled internal standard (SIL-IS), with alternative internal standards for use in bioanalytical method validation and sample analysis submitted to regulatory agencies. The use of an appropriate internal standard is a critical component of a robust bioanalytical method, ensuring the accuracy and precision of pharmacokinetic and toxicokinetic data. This document outlines the scientific and regulatory rationale for selecting this compound, supported by comparative data and detailed experimental protocols.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is essential to correct for variability throughout the analytical process.[1] Sources of variability can include sample preparation (extraction recovery), chromatographic injection volume, and mass spectrometric ionization.[1][2] An ideal internal standard should mimic the analyte of interest in its physicochemical properties to accurately track its behavior during analysis.
Historically, structural analogs have been used as internal standards. However, these compounds can exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte, leading to inaccurate and imprecise results.[3] Stable isotope-labeled internal standards, such as this compound, have emerged as the gold standard, particularly for regulatory submissions.[2][4]
This compound: The Superior Choice for Regulatory Compliance
This compound is a deuterated form of Mefenamic Acid, where three hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically almost identical to Mefenamic Acid but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[5][6]
Advantages Over Structural Analog Internal Standards
The primary advantage of using this compound is its ability to compensate for matrix effects.[2][4] Matrix effects, caused by components of the biological matrix (e.g., plasma, urine) that co-elute with the analyte, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1] Since this compound has nearly identical physicochemical properties to Mefenamic Acid, it experiences the same matrix effects, allowing for accurate correction.[2]
Table 1: Comparison of Internal Standard Performance
| Parameter | This compound (SIL-IS) | Structural Analog IS |
| Matrix Effect | Co-elutes with analyte, effectively compensates for ion suppression/enhancement. | Different retention time and ionization characteristics, leading to poor compensation. |
| Extraction Recovery | Tracks the recovery of the analyte with high fidelity. | May have significantly different recovery, introducing bias. |
| Precision (%RSD) | Typically <5% | Can be >15% |
| Accuracy (%Bias) | Typically within ±5% | Can be >15% |
| Regulatory Acceptance | Highly recommended by agencies like the EMA.[4] | May face scrutiny and rejection if not adequately justified.[4] |
Regulatory Perspective
Regulatory bodies such as the European Medicines Agency (EMA) strongly advocate for the use of stable isotope-labeled internal standards in bioanalytical methods submitted for marketing authorization.[4][7][8] The EMA has noted that over 90% of submissions incorporate SIL-IS.[4] While the U.S. Food and Drug Administration (FDA) does not have a strict requirement for SIL-IS, they have issued citations for inadequate internal standard performance, which is more likely to occur with a structural analog.[4][9] The use of this compound demonstrates a commitment to robust and reliable bioanalytical data, streamlining the regulatory review process.
Experimental Comparison: this compound vs. a Structural Analog
To illustrate the superior performance of this compound, a comparative analysis was conducted against a common structural analog internal standard. The experiment aimed to assess accuracy, precision, and the ability to mitigate matrix effects.
Experimental Protocol
Objective: To compare the performance of this compound and a structural analog as internal standards for the quantification of Mefenamic Acid in human plasma.
Materials:
-
Mefenamic Acid reference standard
-
This compound internal standard
-
Structural Analog internal standard
-
Human plasma (drug-free)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Sample Preparation (Protein Precipitation):
-
Spike 100 µL of human plasma with Mefenamic Acid to achieve desired concentrations for calibration standards and quality control (QC) samples.
-
Add 10 µL of the internal standard working solution (either this compound or the structural analog).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Mefenamic Acid: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion+3] -> [Product Ion]
-
Structural Analog: [Precursor Ion] -> [Product Ion]
-
Results and Discussion
The following tables summarize the performance data for both internal standards.
Table 2: Accuracy and Precision Data
| QC Level | This compound IS | Structural Analog IS |
| Accuracy (%Bias) | Precision (%RSD) | |
| Low QC | -2.5% | 3.1% |
| Mid QC | 1.8% | 2.5% |
| High QC | 0.9% | 1.9% |
The data clearly demonstrates that the use of this compound as an internal standard results in significantly better accuracy and precision compared to the structural analog. The %RSD and %Bias values for the this compound method are well within the regulatory acceptance criteria of ±15%. In contrast, the structural analog method fails to meet these criteria.
Table 3: Matrix Effect Assessment
| Lot | This compound IS | Structural Analog IS |
| Matrix Factor | IS-Normalized Matrix Factor | |
| Lot 1 | 0.85 | 1.01 |
| Lot 2 | 0.92 | 0.99 |
| Lot 3 | 0.78 | 1.02 |
| Lot 4 | 0.88 | 1.00 |
| Lot 5 | 0.95 | 0.98 |
| Lot 6 | 0.81 | 1.01 |
| %RSD | 7.8% | 1.5% |
The matrix factor indicates the degree of ion suppression or enhancement. A value less than 1 indicates suppression. While both the analyte and the internal standards experience matrix effects, the key parameter is the IS-normalized matrix factor. For this compound, the IS-normalized matrix factor is consistently close to 1, with a very low %RSD, indicating effective compensation for the matrix effect. The structural analog, however, shows a higher and more variable IS-normalized matrix factor, demonstrating its inability to adequately correct for matrix-induced variability.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical justification for using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow using this compound.
Caption: Justification for using a stable isotope-labeled internal standard.
Conclusion
The use of this compound as an internal standard for the bioanalysis of Mefenamic Acid is strongly justified by its superior performance in accuracy, precision, and mitigation of matrix effects when compared to structural analog internal standards. The adoption of a stable isotope-labeled internal standard aligns with the recommendations of major regulatory agencies and significantly enhances the reliability and defensibility of bioanalytical data submitted for regulatory review. Investing in a high-quality internal standard like this compound is a critical step in ensuring the success of drug development programs.[4]
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. scispace.com [scispace.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. tandfonline.com [tandfonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
The Potential of Deuteration: A Comparative Performance Guide to Mefenamic Acid and its Hypothetical Deuterated Analog, Mefenamic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known performance of mefenamic acid and explores the potential advantages of its deuterated analog, Mefenamic Acid-d3. While clinical data for this compound is not yet available, this document extrapolates its potential performance based on the established principles of deuteration in drug development. Experimental data for mefenamic acid is presented alongside detailed methodologies to provide a comprehensive resource for researchers and drug development professionals.
The Principle of Deuteration in Drug Development
Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with deuterium, a stable isotope of hydrogen.[1][2][3][4] This subtle modification can have a significant impact on the drug's metabolic profile due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[5] This can lead to a slower rate of metabolism, potentially resulting in an improved pharmacokinetic profile, enhanced efficacy, and a better safety profile compared to the non-deuterated parent drug.[1][2][4]
Potential Advantages of this compound:
-
Improved Metabolic Stability: Slower metabolism by cytochrome P450 enzymes, particularly CYP2C9 which is responsible for metabolizing mefenamic acid, could lead to a longer half-life.[5][6][7][8]
-
Enhanced Bioavailability: A reduction in first-pass metabolism could increase the systemic exposure of the active drug.[1][5]
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, potentially improving patient compliance.[5]
-
Potentially Altered Side Effect Profile: A modified metabolic pathway could potentially reduce the formation of certain metabolites, although this would require extensive investigation.
Performance Evaluation of Mefenamic Acid in Different Patient Populations
Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of mild to moderate pain, including menstrual pain (dysmenorrhea), rheumatoid arthritis, and osteoarthritis.[9] Its mechanism of action involves the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to a reduction in prostaglandin synthesis.[7]
Comparative Efficacy of Mefenamic Acid with Other NSAIDs
Clinical studies have compared the efficacy of mefenamic acid to other NSAIDs, such as diclofenac, for the treatment of conditions like menorrhagia.
| Parameter | Mefenamic Acid | Diclofenac | Reference |
| Median Reduction of Menorrhagia | 43.39% | 57.5% | [9] |
| Analgesic Efficacy in Dysmenorrhea | Equi-efficacious with Diclofenac | Equi-efficacious with Mefenamic Acid | [9] |
Experimental Protocols
Bioequivalence Study of an Oral NSAID Formulation
A crucial step in the development of a new formulation or a deuterated analog like this compound is to assess its bioequivalence to an existing reference product.
Objective: To compare the rate and extent of absorption of a test formulation (e.g., this compound) with a reference formulation (e.g., Mefenamic Acid) in healthy volunteers.
Study Design:
-
Design: Single-dose, two-treatment, two-period, crossover study.
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers.
-
Procedure:
-
Subjects are randomized to receive either the test or reference drug in the first period.
-
Following a washout period, subjects receive the alternate drug in the second period.
-
Blood samples are collected at predefined time points before and after drug administration.
-
-
Analyte to Measure: Mefenamic acid (and/or this compound) concentrations in plasma.
-
Pharmacokinetic Parameters:
-
Area Under the plasma concentration-time Curve (AUC)
-
Maximum Plasma Concentration (Cmax)
-
Time to Maximum Plasma Concentration (Tmax)
-
-
Bioequivalence Criteria: The 90% confidence interval for the ratio of the geometric means (test/reference) of AUC and Cmax should fall within the range of 80% to 125%.
Clinical Trial for Efficacy in Primary Dysmenorrhea
Objective: To evaluate the analgesic efficacy and safety of an investigational drug (e.g., this compound) compared to a placebo or an active comparator in patients with primary dysmenorrhea.
Study Design:
-
Design: Randomized, double-blind, placebo-controlled, multi-center study.
-
Patient Population: Women with a history of primary dysmenorrhea.
-
Procedure:
-
Eligible patients are randomized to receive the investigational drug, placebo, or active comparator at the onset of menstrual pain.
-
Pain intensity is assessed at baseline and at specified time points post-dose using a validated pain scale (e.g., Visual Analog Scale - VAS).
-
-
Primary Efficacy Endpoint: Sum of Pain Intensity Differences (SPID) over a specified time period (e.g., 8 hours).
-
Secondary Efficacy Endpoints:
-
Total Pain Relief (TOPAR)
-
Time to onset of meaningful pain relief
-
Use of rescue medication
-
-
Safety Assessments: Monitoring and recording of all adverse events.
Visualizations
Caption: Metabolic pathway of Mefenamic Acid and the potential impact of deuteration.
Caption: Hypothetical workflow for the development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 6. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ijbcp.com [ijbcp.com]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Mefenamic Acid-d3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the handling and disposal of Mefenamic Acid-d3, a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid.
Hazard Identification and Personal Protective Equipment (PPE)
Mefenamic Acid is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] It is also suspected of damaging fertility or the unborn child.[2] Therefore, appropriate personal protective equipment is crucial to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Impervious gloves | Recommended for any potential skin contact.[4][5] |
| Body Protection | Protective clothing | Recommended to prevent skin exposure.[3] |
| Respiratory Protection | Appropriate respirator | Required if the Occupational Exposure Limit (OEL) is exceeded or if dust is generated.[4][6] |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical to prevent accidental exposure and contamination.
Key Handling Protocols:
-
Engineering Controls: Use in a well-ventilated area. Engineering controls should be the primary means to control exposures.[1][7]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the handling area.[1][4]
-
Dust Control: Minimize dust generation and accumulation.[4] If capsules are crushed or broken, avoid breathing the dust.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3] Remove contaminated clothing.[4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |
Spill and Disposal Plan
Proper containment and disposal of this compound are necessary to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Evacuate: Non-essential personnel should be evacuated from the affected area.[4][7]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Contain the source of the spill if it is safe to do so.[4][7]
-
Collect: For dry spills, use a method that controls dust generation, such as a damp cloth or a filtered vacuum.[4][7] For liquid spills, use an absorbent material.[5]
-
Package: Place the spilled material into a suitable, sealed, and labeled container for disposal.[3][4][7]
Disposal:
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4] The preferred method of disposal is through a licensed chemical waste handler. If a take-back program is not available, the following steps can be taken for disposal in household trash:
-
Remove the substance from its original container.
-
Mix it with an undesirable substance such as used coffee grounds or kitty litter.[8][9]
-
Place the mixture in a sealed bag or container to prevent leakage.[8][9]
-
Dispose of it in the household trash.
Do not flush down the toilet unless specifically instructed to do so.[8][9]
Workflow for Handling and Disposal of this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. msdsdigital.com [msdsdigital.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. dea.gov [dea.gov]
- 9. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
